Caulilexin C
Description
1H-Indole-3-acetonitrile, 1-methoxy- has been reported in Eutrema halophilum, Arabidopsis thaliana, and other organisms with data available.
a phytoalexin, active against the economically important pathogenic fungi Leptosphaeria maculans, Rhizoctonia solani and Sclerotinia sclerotiorum; isolated from florets of cauliflower (Brassica oleracea var. botrytis); structure in first source
Properties
IUPAC Name |
2-(1-methoxyindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJIPBYXIXTNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474661 | |
| Record name | 1H-Indole-3-acetonitrile, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30536-48-2 | |
| Record name | Caulilexin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30536-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caulilexin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-acetonitrile, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAULILEXIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBP9TAS7GE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Methoxy-1H-indole-3-acetonitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040973 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Caulilexin C from Brassicaceae
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, isolation, and structural characterization of Caulilexin C, a sulfur-containing indole phytoalexin from the Brassicaceae family. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols and quantitative data for professionals in natural product chemistry and drug development.
Introduction and Discovery
Phytoalexins are antimicrobial secondary metabolites produced by plants in response to stress, including pathogen attack or abiotic elicitors. The Brassicaceae family, which includes important crops like cauliflower, broccoli, and rapeseed, is known to produce a diverse array of sulfur-containing indole phytoalexins.[1] These compounds are of significant interest due to their potential roles in plant defense and as lead compounds for pharmaceutical and agricultural applications.
This compound was first discovered along with its analogues, Caulilexin A and B, during an investigation into the phytoalexin production in florets of cauliflower (Brassica oleracea var. botrytis).[2][3] Researchers induced the production of these novel compounds through abiotic stress using UV light.[2][3] The investigation also led to the isolation of four other known phytoalexins, highlighting the complex chemical defense response of cauliflower.[2] this compound, an indole-containing phytoalexin, has demonstrated notable antifungal activity against the plant pathogen Rhizoctonia solani.[3]
Experimental Protocols
The following sections detail the methodologies employed for the elicitation, extraction, and purification of this compound from cauliflower.
Plant Material and Elicitation
-
Plant Source : Fresh florets of cauliflower (Brassica oleracea var. botrytis) are used as the primary plant material.[2][3]
-
Preparation : The florets are sliced into small pieces (approximately 5 mm thick) to increase the surface area for elicitation.
-
UV Irradiation : The sliced florets are arranged on trays and irradiated with UV light (254 nm) for a specified duration to induce the biosynthesis of phytoalexins.
-
Incubation : Following irradiation, the plant material is incubated under controlled conditions (e.g., high humidity, 20-25°C) for approximately 48-72 hours to allow for the accumulation of phytoalexins.
Extraction and Preliminary Purification
-
Solvent Extraction : The incubated cauliflower tissue is homogenized and extracted exhaustively with ethyl acetate (EtOAc).
-
Concentration : The resulting organic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning : The crude extract is partitioned between hexane and aqueous methanol (e.g., 90% MeOH) to remove nonpolar constituents like lipids. The methanolic layer, containing the phytoalexins, is retained and concentrated.
Chromatographic Isolation
A multi-step chromatographic procedure is essential for the isolation of pure this compound from the complex crude extract.
-
Step 1: Flash Column Chromatography (Silica Gel)
-
Stationary Phase : Silica gel (e.g., 230-400 mesh).
-
Mobile Phase : A step gradient of ethyl acetate in hexane is typically used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Outcome : Fractions containing this compound and other phytoalexins are pooled based on their TLC profiles.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column : A reversed-phase C18 column is commonly employed.
-
Mobile Phase : A gradient system of acetonitrile (ACN) and water is used for elution.
-
Detection : UV detector set at a wavelength suitable for indole derivatives (e.g., 220 nm or 280 nm).
-
Outcome : This step provides further purification, separating this compound from closely related compounds. Multiple HPLC steps with different solvent systems may be necessary to achieve high purity.
-
Data Presentation
The following tables summarize the quantitative data associated with the isolation and structural characterization of this compound.
Table 1: Yield of Phytoalexins from UV-Elicited Cauliflower
| Compound | Yield (mg from 1.5 kg fresh weight) |
| Isalexin | 3.0 |
| S-(-)-Spirobrassinin | 12.0 |
| 1-Methoxybrassitin | 8.0 |
| Brassicanal C | 1.5 |
| Caulilexin A | 1.0 |
| Caulilexin B | 1.5 |
| This compound | 2.0 |
| Data sourced from Pedras et al., 2006.[2] |
Table 2: Spectroscopic Data for Structural Elucidation of this compound
| Data Type | Observations |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and elemental composition, crucial for determining the molecular formula. |
| ¹H NMR (Proton NMR) | Reveals the number of different types of protons and their connectivity. Key signals for the indole ring, methoxy group, and other specific protons are identified. |
| ¹³C NMR (Carbon-13 NMR) | Determines the number of different carbon environments in the molecule, confirming the carbon skeleton. |
| UV Spectroscopy | Shows characteristic absorption maxima for the indole chromophore. |
| IR Spectroscopy | Indicates the presence of specific functional groups within the molecule. |
Visualizations: Workflows and Structures
The following diagrams illustrate the key processes and molecules involved in the study of this compound.
Caption: Workflow for the isolation and purification of this compound.
References
Caulilexin C: A Technical Guide to its Chemical Structure and Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulilexin C is an indole alkaloid phytoalexin, a class of antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress.[1] First isolated from cauliflower (Brassica oleracea var. botrytis), it is part of the plant's sophisticated chemical defense system.[1] As a nitrile-containing indole, this compound represents an interesting scaffold for chemical and pharmacological exploration, particularly in the development of new antifungal agents. This guide provides a detailed overview of its chemical structure, a summary of its spectroscopic data based on available information, and the experimental protocols for its isolation and characterization.
Chemical Structure and Properties
This compound is structurally defined as 1-methoxy-1H-indole-3-acetonitrile. The core of the molecule is an indole ring system, which is substituted at the N-1 position with a methoxy group and at the C-3 position with an acetonitrile group.
Molecular Formula: C₁₁H₁₀N₂O
Molecular Weight: 186.21 g/mol
IUPAC Name: 2-(1-methoxyindol-3-yl)acetonitrile
CAS Number: 30536-48-2
Chemical Structure:
Caption: Chemical structure of this compound (1-methoxy-1H-indole-3-acetonitrile).
Spectroscopic Data
The definitive structural elucidation of this compound was reported by Pedras et al. in 2006, based on a combination of spectroscopic methods. While the primary literature contains the detailed NMR data, this information is not widely available in public databases. The following sections summarize the available mass spectrometry data for this compound and provide reference NMR data for the closely related parent compound, indole-3-acetonitrile.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule. The predicted monoisotopic mass and collision cross-section data for protonated this compound are valuable for its identification in complex mixtures.
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 187.08660 | 139.7 |
| [M+Na]⁺ | 209.06854 | 152.5 |
Table 1: Predicted Mass Spectrometry Data for this compound Adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound from the primary literature are not accessible through the searched databases. However, the spectroscopic data for the parent structure, indole-3-acetonitrile , provides a useful reference for interpreting the spectra of its derivatives. The following tables present known data for indole-3-acetonitrile, recorded in CDCl₃. The presence of the N-methoxy group in this compound would be expected to primarily influence the chemical shifts of the indole ring protons and carbons, particularly C-2 and C-7a, and introduce a characteristic singlet for the methoxy protons around 3.9-4.1 ppm in the ¹H NMR spectrum.
¹H NMR Data for Indole-3-acetonitrile (Reference)
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-1 (NH) | ~8.1 (br s) | Broad Singlet |
| H-2 | ~7.25 | Triplet |
| H-4 | ~7.65 | Doublet |
| H-5 | ~7.15 | Triplet |
| H-6 | ~7.20 | Triplet |
| H-7 | ~7.40 | Doublet |
| -CH₂- | 3.78 | Singlet |
Table 2: ¹H NMR Spectroscopic Data for Indole-3-acetonitrile in CDCl₃.[2]
¹³C NMR Data for Indole-3-acetonitrile (Reference)
| Carbon | Chemical Shift (ppm) |
| C-2 | 123.0 |
| C-3 | 107.5 |
| C-3a | 127.0 |
| C-4 | 119.9 |
| C-5 | 122.3 |
| C-6 | 120.0 |
| C-7 | 111.4 |
| C-7a | 136.0 |
| -CH₂- | 15.0 |
| -CN | 117.8 |
Table 3: ¹³C NMR Spectroscopic Data for Indole-3-acetonitrile in CDCl₃.[2]
Experimental Protocols
The isolation and characterization of this compound were first described as part of a broader study on phytoalexins from cauliflower. The general workflow involves stress induction to stimulate phytoalexin production, followed by extraction and chromatographic purification.
Phytoalexin Elicitation and Isolation
-
Elicitation: Florets of cauliflower (Brassica oleracea var. botrytis) are exposed to abiotic stress, specifically UV light, to induce the production of phytoalexins, including this compound.[1]
-
Extraction: The elicited plant material is subjected to solvent extraction, typically using methanol or an aqueous methanol mixture, to isolate the secondary metabolites.
-
Purification: The crude extract undergoes a series of purification steps. This involves liquid-liquid partitioning (e.g., with hexane to remove nonpolar compounds) followed by column chromatography over silica gel to separate the individual phytoalexins.[1] Fractions are monitored by techniques like TLC or HPLC.
-
Structure Determination: The purified compound's structure is elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Caption: Workflow for the isolation and characterization of this compound.
Conclusion
This compound is a significant phytoalexin with a well-defined chemical structure. Its role in plant defense and its indole alkaloid framework make it a molecule of interest for further research, particularly in agrochemical and pharmaceutical development. While detailed public spectroscopic data is sparse, the established protocols for its isolation and the reference data from related compounds provide a solid foundation for researchers aiming to work with this molecule. The primary literature from Pedras et al. (2006) remains the authoritative source for its comprehensive characterization.
References
Caulilexin C: A Technical Guide on its Biological Activity Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoalexins are low molecular weight, antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress.[1] As part of the plant's innate immune system, these secondary metabolites play a crucial role in disease resistance. Caulilexin C, an indole-containing phytoalexin isolated from cauliflower (Brassica oleracea var. botrytis), has demonstrated significant antifungal activity against a range of economically important plant pathogens.[2][3] This technical guide provides an in-depth overview of the biological activity of this compound, including quantitative data on its efficacy, detailed experimental protocols for its assessment, and a visualization of the potential signaling pathways involved in its induction.
Data Presentation: Antifungal Activity of this compound
The antifungal efficacy of this compound has been evaluated against several key plant pathogens. The following table summarizes the available quantitative data on its inhibitory activity.
| Plant Pathogen | Pathogen Type | Host Plant(s) | This compound Concentration (mM) | Mycelial Growth Inhibition (%) | Reference |
| Leptosphaeria maculans | Fungus | Canola, Cabbage | 0.5 | ~50% | [2][3] |
| Rhizoctonia solani | Fungus | Various crops | 0.5 | 100% | [2][3] |
| Sclerotinia sclerotiorum | Fungus | Various crops | 0.5 | 100% | [2][3] |
Experimental Protocols
The evaluation of this compound's antifungal activity typically involves in vitro bioassays to measure the inhibition of fungal growth. The following is a detailed methodology based on protocols used for assessing phytoalexins.
Antifungal Bioassay: Radial Growth Inhibition on Solid Medium
This method is widely used to determine the effect of a compound on the mycelial growth of filamentous fungi.
1. Fungal Cultures and Inoculum Preparation:
-
The fungal pathogens (Leptosphaeria maculans, Rhizoctonia solani, Sclerotinia sclerotiorum) are maintained on Potato Dextrose Agar (PDA) at 22-25°C.
-
For the assay, mycelial plugs (typically 5 mm in diameter) are excised from the leading edge of an actively growing fungal colony.
2. Preparation of Test Compound:
-
A stock solution of this compound is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol.
-
The stock solution is then serially diluted to achieve the desired final concentrations for the assay.
3. Poisoned Food Technique:
-
Molten PDA is cooled to approximately 45-50°C.
-
The this compound stock solution (or a dilution) is added to the molten agar to achieve the final test concentration (e.g., 0.5 mM). An equivalent amount of the solvent is added to the control plates.
-
The agar is gently mixed to ensure uniform distribution of the compound and then poured into sterile Petri dishes.
4. Inoculation and Incubation:
-
A mycelial plug of the test fungus is placed, mycelium-side down, in the center of each agar plate (both control and this compound-amended).
-
The plates are sealed and incubated in the dark at the optimal growth temperature for the specific fungus (typically 22-25°C).
5. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treatment plate.
Mandatory Visualizations
Signaling Pathway for Phytoalexin Induction
The biosynthesis of phytoalexins like this compound is a tightly regulated process initiated upon pathogen recognition. While the specific signaling cascade for this compound in Brassica is still under detailed investigation, a generalized pathway involving a mitogen-activated protein kinase (MAPK) cascade is well-established for phytoalexin induction in plants.
Caption: Generalized signaling pathway for phytoalexin induction in plants.
Experimental Workflow for Antifungal Bioassay
The following diagram illustrates the key steps in the radial growth inhibition assay used to assess the antifungal activity of this compound.
Caption: Workflow of the radial growth inhibition bioassay.
Conclusion
This compound exhibits potent antifungal activity against several significant plant pathogens, highlighting its potential as a natural fungicide or a lead compound for the development of novel crop protection agents. The provided data and methodologies offer a foundation for further research into its spectrum of activity, mechanism of action, and the signaling pathways that govern its production in Brassica species. Understanding these aspects will be critical for harnessing the full potential of this compound in sustainable agriculture.
References
- 1. Brassinin, a phytoalexin in cruciferous vegetables, suppresses obesity-induced inflammatory responses through the Nrf2-HO-1 signaling pathway in an adipocyte-macrophage co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of Caulilexin C in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, as sessile organisms, have evolved sophisticated defense mechanisms to counteract a diverse array of pathogens. A key component of this defense arsenal is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or abiotic stress. In the Brassicaceae family, which includes economically important crops like cauliflower (Brassica oleracea var. botrytis), a variety of indole- and sulfur-containing phytoalexins play a crucial role in disease resistance. Among these, Caulilexin C, an indole-containing phytoalexin, has emerged as a significant player in the defense response of cauliflower. This technical guide provides an in-depth overview of the current understanding of this compound's role in plant defense mechanisms, its putative biosynthetic pathway and signaling regulation, and detailed experimental protocols for its study.
This compound: An Indole Phytoalexin from Cauliflower
This compound was first isolated from cauliflower florets following elicitation with UV light.[1] It belongs to the family of indole phytoalexins, which are characterized by an indole ring structure and are known for their antifungal properties.[1][2]
Quantitative Data on Antifungal Activity
The antifungal activity of this compound has been evaluated against several economically important plant pathogenic fungi. The data from these studies are summarized below for comparative analysis.
| Fungal Pathogen | Concentration (mM) | Growth Inhibition (%) | Reference |
| Leptosphaeria maculans | 0.5 | ~50% | [3] |
| Rhizoctonia solani | 0.5 | Strong Inhibition | [3] |
| Sclerotinia scleriorum | 0.5 | ~30% | [3] |
Note: "Strong inhibition" indicates significant antifungal activity as reported in the study, though a precise percentage was not provided.
Putative Biosynthesis and Signaling Pathway of this compound
While the precise biosynthetic and signaling pathways leading to this compound production in cauliflower have not been fully elucidated, a robust model can be proposed based on the well-characterized biosynthesis of camalexin, the primary phytoalexin in the closely related model plant Arabidopsis thaliana.[3][4][5]
The proposed pathway begins with the amino acid tryptophan and involves a series of enzymatic reactions to produce the final this compound molecule. The regulation of this pathway is likely a complex interplay of signaling molecules, primarily involving the plant hormones jasmonic acid (JA) and ethylene (ET), which act synergistically.[4][6] This hormonal signaling converges on a Mitogen-Associated Protein Kinase (MAPK) cascade, which in turn activates specific transcription factors.[3][5]
Key Regulatory Components:
-
MAPK Cascade: Pathogen recognition leads to the activation of a MAPK cascade, likely involving MPK3 and MPK6 homologs in cauliflower. This cascade is a central signaling hub that integrates various defense signals.[3]
-
Transcription Factors: The activated MAPK cascade phosphorylates and activates downstream transcription factors, primarily from the WRKY and MYB families.[5][7] In the context of indole phytoalexin biosynthesis, WRKY33 and MYB51 are key activators that bind to the promoters of biosynthetic genes, initiating their transcription.[5][8]
-
Hormonal Synergy: Jasmonic acid and ethylene signaling pathways are crucial for the robust induction of phytoalexin biosynthesis. These pathways converge, often at the level of transcription factors, to amplify the defense response.[4][6] Salicylic acid (SA) is another key defense hormone, but its direct role in regulating indole phytoalexin biosynthesis in Brassicas is less clear and may be context-dependent.[9][10][11]
Signaling Pathway Diagram
Caption: Putative signaling pathway for this compound biosynthesis.
Experimental Protocols
Elicitation and Extraction of this compound from Cauliflower Florets
This protocol is adapted from the methods used for the initial isolation of this compound.[1]
Materials:
-
Fresh cauliflower (Brassica oleracea var. botrytis) florets
-
UV-C lamp (254 nm)
-
Sterile distilled water
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sterile petri dishes
-
Blender or mortar and pestle
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Wash fresh cauliflower florets with sterile distilled water and pat dry.
-
Arrange the florets in sterile petri dishes.
-
Expose the florets to UV-C light (254 nm) at a distance of 15 cm for 20 minutes.
-
Incubate the irradiated florets in the dark at room temperature for 72 hours.
-
Homogenize the elicited cauliflower tissue in methanol (1:5 w/v) using a blender or mortar and pestle.
-
Filter the homogenate through filter paper to remove solid debris.
-
Concentrate the methanol extract using a rotary evaporator at 40°C until the methanol is removed.
-
Partition the remaining aqueous extract three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to yield the crude this compound extract.
-
Resuspend the crude extract in a known volume of methanol for further analysis.
Experimental Workflow for Elicitation and Extraction
Caption: Workflow for this compound extraction from cauliflower.
Quantification of this compound by HPLC-MS
This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Materials:
-
Crude this compound extract (dissolved in methanol)
-
HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mass spectrometer (e.g., ESI-MS)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Syringe filters (0.22 µm)
-
Pure this compound standard (if available) or a related indole phytoalexin standard for relative quantification.
Procedure:
-
Filter the resuspended crude extract through a 0.22 µm syringe filter.
-
Prepare a mobile phase of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Set up a gradient elution program on the HPLC system. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (equilibration)
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the injection volume to 10 µL.
-
Configure the mass spectrometer to operate in positive ion mode, scanning a mass range appropriate for this compound (exact mass to be determined based on its chemical formula).
-
Generate a standard curve using serial dilutions of the pure this compound standard. If a pure standard is unavailable, use a related indole phytoalexin for relative quantification and express results as "relative abundance" or "standard equivalents".
-
Inject the samples and standards and analyze the resulting chromatograms and mass spectra.
-
Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Antifungal Bioassay using Broth Microdilution Method
This protocol is a modified version of the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing, adapted for phytoalexins.
Materials:
-
Pure or semi-purified this compound
-
Fungal pathogen of interest (e.g., Leptosphaeria maculans)
-
96-well microtiter plates (sterile)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth - PDB)
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Positive control antifungal (e.g., a commercial fungicide)
-
Negative control (medium with DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a standardized inoculum of the fungal pathogen in the growth medium (e.g., 1 x 10^5 spores/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium to achieve a range of final concentrations. Ensure the final DMSO concentration is below a level that affects fungal growth (typically <1%).
-
Add the fungal inoculum to each well containing the different concentrations of this compound.
-
Include a positive control (fungal inoculum with a known antifungal), a negative control (fungal inoculum with DMSO but no this compound), and a sterility control (medium only).
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
The percentage of growth inhibition can be calculated using the following formula: % Inhibition = [1 - (OD_sample - OD_blank) / (OD_negative_control - OD_blank)] * 100
Conclusion
This compound represents an important component of the inducible defense system in cauliflower. Its antifungal activity against key plant pathogens highlights its potential role in disease resistance. While the specific signaling and biosynthetic pathways for this compound are yet to be fully elucidated, the well-established pathways for camalexin in Arabidopsis thaliana provide a strong predictive model. Further research focusing on the genetic and molecular regulation of this compound biosynthesis in Brassica oleracea will be crucial for a comprehensive understanding of its role in plant defense. The experimental protocols provided in this guide offer a framework for researchers to investigate the induction, quantification, and biological activity of this intriguing phytoalexin, with potential applications in crop improvement and the development of novel antifungal agents.
References
- 1. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The phytoalexins from cauliflower, caulilexins A, B and C: isolation, structure determination, syntheses and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Hierarchical and Dynamic Regulation of Defense-Responsive Specialized Metabolism by WRKY and MYB Transcription Factors [frontiersin.org]
- 6. sketchviz.com [sketchviz.com]
- 7. The WRKY Family Transcription Factor GmWRKY72 Represses Glyceollin Phytoalexin Biosynthesis in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Effects of Post-Harvest Elicitor Treatments with Ultrasound, UV- and Photosynthetic Active Radiation on Polyphenols, Glucosinolates and Antioxidant Activity in a Waste Fraction of White Cabbage (Brassica oleracea var. capitata) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphviz.org [graphviz.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Caulilexin C and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of Caulilexin C, a sulfur-containing indole phytoalexin isolated from cauliflower (Brassica oleracea var. botrytis). The document also explores synthetic pathways for the generation of this compound derivatives and discusses their potential signaling pathway interactions, drawing parallels with other well-studied indole phytoalexins.
Introduction to this compound
This compound is a phytoalexin, a low molecular weight antimicrobial compound produced by plants in response to stress, such as pathogen attack or UV irradiation.[1][2][3] It belongs to the family of indole alkaloids, which are widely recognized for their diverse biological activities. The structure of this compound features a unique N-methoxyindole core with a thiomethyl group at the 3-position. This structural motif is of significant interest to medicinal chemists due to its potential for novel drug discovery. Initial studies have highlighted the antifungal properties of this compound, suggesting its potential as a lead compound for the development of new antifungal agents.[1][2]
Synthesis of this compound
While the full detailed experimental protocol from the primary literature remains elusive, a plausible synthetic route can be postulated based on established methods for N-methoxyindole synthesis and C3-functionalization. The synthesis of this compound likely involves the initial formation of an N-methoxyindole scaffold, followed by the introduction of the thiomethyl group.
Proposed Synthetic Pathway
A potential synthetic pathway for this compound is outlined below. This multi-step synthesis would begin with a commercially available substituted nitroaromatic compound and proceed through the formation of an N-hydroxyindole intermediate, which is then methylated and functionalized at the C3 position.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Postulated)
Step 1: Synthesis of N-Hydroxyindole Intermediate
A solution of an appropriate alkyl 2-(2-nitroaryl)-2-butenoate in an anhydrous solvent (e.g., toluene) would be treated with a strong, non-nucleophilic base such as sodium tert-pentoxide at room temperature. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction would be quenched with a weak acid and the product extracted, dried, and purified by column chromatography to yield the N-hydroxyindole intermediate.[4]
Step 2: Synthesis of N-Methoxyindole
The N-hydroxyindole intermediate would be dissolved in a suitable solvent like acetone or DMF. A methylating agent, such as methyl iodide or dimethyl sulfate, and a mild base (e.g., potassium carbonate) would be added.[4] The reaction mixture would be stirred at room temperature until completion, as indicated by TLC. The product, N-methoxyindole, would then be isolated through extraction and purified by chromatography.
Step 3: Synthesis of this compound (N-Methoxy-3-thiomethylindole)
The final step involves the introduction of the thiomethyl group at the C3 position of the N-methoxyindole. This could be achieved using a variety of thiomethylation reagents. The specific conditions would depend on the chosen reagent and would need to be optimized to achieve a good yield. The final product, this compound, would be purified by column chromatography or recrystallization.
Synthesis of this compound Derivatives
The N-methoxyindole scaffold of this compound offers several positions for chemical modification to generate a library of derivatives with potentially enhanced or novel biological activities. Key positions for modification include the indole nitrogen, the benzene ring, and the C2 position.
General Strategies for Derivative Synthesis
-
Modification of the N-alkoxy group: Instead of methylation, the N-hydroxyindole intermediate can be reacted with other alkylating agents (e.g., ethyl bromide, benzyl bromide) to generate a series of N-alkoxy derivatives.[4]
-
Substitution on the aromatic ring: Starting with differently substituted nitroaromatic compounds would allow for the synthesis of this compound derivatives with various substituents on the benzene ring.
-
Functionalization at the C2 position: The C2 position of the indole ring can be functionalized using various methods known in indole chemistry.
Caption: Strategies for the synthesis of this compound derivatives.
Characterization of this compound and its Derivatives
The structural elucidation and confirmation of purity for this compound and its synthesized derivatives would rely on a combination of standard spectroscopic and analytical techniques.
| Technique | Purpose | Expected Data for this compound |
| NMR Spectroscopy | ||
| 1H NMR | To determine the number and connectivity of protons. | Signals corresponding to the indole protons, the N-methoxy protons, and the S-methyl protons. |
| 13C NMR | To determine the number and types of carbon atoms. | Resonances for the indole carbons, the N-methoxy carbon, and the S-methyl carbon. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of this compound. |
| FT-IR Spectroscopy | To identify functional groups. | Characteristic absorption bands for C-H, C=C (aromatic), C-N, and C-O bonds. |
| HPLC | To determine purity. | A single major peak indicating high purity. |
Biological Activity and Signaling Pathways
Antifungal Activity
This compound has been reported to exhibit antifungal activity against several plant pathogenic fungi.[1][2] The minimum inhibitory concentration (MIC) is a key quantitative measure of antifungal efficacy.
| Fungal Species | Reported Activity of this compound |
| Leptosphaeria maculans | Active |
| Rhizoctonia solani | Strong inhibition |
| Sclerotinia sclerotiorum | Active |
Note: Specific MIC values from the primary literature were not accessible.
Potential Signaling Pathway Interactions
While the specific signaling pathways modulated by this compound have not been elucidated, studies on structurally related indole phytoalexins, such as brassinin and camalexin, provide insights into potential mechanisms of action. These compounds have been shown to affect various signaling pathways, particularly in the context of cancer cell proliferation and survival.
Caption: Potential signaling pathways affected by this compound.
It is hypothesized that this compound, like other indole phytoalexins, may exert its biological effects through the modulation of key cellular signaling cascades, including:
-
STAT3 Signaling: Brassinin has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in tumor growth and survival.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis that can be modulated by indole phytoalexins.
-
Induction of Apoptosis and Autophagy: Many natural products with anticancer potential exert their effects by inducing programmed cell death (apoptosis) or cellular self-digestion (autophagy).
Further research is necessary to definitively identify the molecular targets and signaling pathways directly affected by this compound and its derivatives.
Conclusion and Future Directions
This compound represents a promising natural product scaffold for the development of new therapeutic agents, particularly in the area of antifungal drug discovery. This guide has outlined a plausible synthetic route for this compound and proposed strategies for the generation of a diverse library of derivatives. The characterization of these novel compounds and the comprehensive evaluation of their biological activities, including the elucidation of their mechanisms of action and signaling pathway interactions, will be crucial for advancing this class of molecules towards clinical applications. Future research should focus on obtaining the full experimental details for the synthesis of this compound to enable robust and reproducible production, followed by a systematic structure-activity relationship (SAR) study of its derivatives to identify compounds with improved potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Spectrum of Caulilexin C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the in vitro antifungal properties of Caulilexin C, a phytoalexin isolated from cauliflower (Brassica oleracea var. botrytis). The information presented herein is synthesized from published research to support further investigation and potential applications in antifungal drug development.
Antifungal Activity of this compound
This compound has demonstrated a varying degree of inhibitory activity against several economically important plant pathogenic fungi. The available quantitative data from in vitro assays are summarized below.
Data Presentation: Mycelial Growth Inhibition
The antifungal efficacy of this compound was determined against three fungal species: Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum. The following table presents the percentage of mycelial growth inhibition observed at a concentration of 0.5 mM.
| Fungal Species | Mycelial Growth Inhibition (%) at 0.5 mM |
| Leptosphaeria maculans | 75-77%[1][2] |
| Rhizoctonia solani | Complete Inhibition[1][2] |
| Sclerotinia sclerotiorum | 30%[2] |
Note: Minor discrepancies in the reported inhibition percentages for L. maculans exist in the literature.
Experimental Protocols
The antifungal activity of this compound was assessed using the poisoned food technique, a standard method for evaluating the efficacy of antifungal compounds.[3][4][5] This method involves the incorporation of the test compound into a solid growth medium, followed by the inoculation of the fungus and measurement of mycelial growth.
Methodology: Poisoned Food Technique for Antifungal Susceptibility Testing
-
Preparation of Test Plates:
-
A stock solution of this compound is prepared in a suitable solvent.
-
The stock solution is added to a molten sterile growth medium, such as Potato Dextrose Agar (PDA), to achieve the desired final concentration (e.g., 0.5 mM).[6][7]
-
The medium containing this compound is then poured into sterile Petri dishes and allowed to solidify.
-
-
Inoculation:
-
Incubation:
-
Data Collection and Analysis:
-
The radial growth of the fungal colony is measured in millimeters.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
% Inhibition = [(C - T) / C] x 100
Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the test plate.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the poisoned food technique used to determine the antifungal activity of this compound.
Caption: Workflow for the poisoned food antifungal assay.
References
- 1. This compound | CAS#:30536-48-2 | Chemsrc [chemsrc.com]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. 4.6.2. Antifungal Assay Using Poisoned Food Method (PFM) [bio-protocol.org]
- 4. Poisoned food technique: Significance and symbolism [wisdomlib.org]
- 5. Antifungal Activity against Fusarium culmorum of Stevioside, Silybum marianum Seed Extracts, and Their Conjugate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 7. - MedCrave online [medcraveonline.com]
Preliminary Cytotoxicity Screening of Caulilexin C on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Caulilexin C, a phytoalexin with potential anticancer properties. The document outlines the available data on its activity against cancer cell lines, a detailed experimental protocol for assessing cytotoxicity, and a discussion of potential signaling pathways involved in its mechanism of action.
Introduction to this compound
This compound is a nitrile-containing indole phytoalexin found in cruciferous vegetables such as cauliflower (Brassica oleracea var. botrytis) and broccoli (Brassica oleracea var. italica)[1]. Phytoalexins are antimicrobial compounds produced by plants in response to stress, and many have been investigated for their potential health benefits, including anticancer properties[2][3]. As a member of the indole phytoalexin family, this compound is of interest for its potential as a cytotoxic agent against cancer cells.
Quantitative Cytotoxicity Data
Preliminary in vitro screening has provided data on the cytotoxic effects of this compound on a human cancer cell line. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
A study on bioactive compounds from broccoli by-products reported the cytotoxic activity of this compound against the HeLa human cervical cancer cell line[4][5][6]. While the crude ethanolic extracts of broccoli bagasse and leaves showed selective inhibition of cervical cancer cell proliferation (approximately 50%) and no significant activity against PC-3 (prostate) and Hep3B (hepatocellular) cancer cells, the purified this compound was specifically evaluated against HeLa cells[4][5][7].
| Compound | Cancer Cell Line | IC50 Value (μg/mL) |
| This compound | HeLa (Cervical Cancer) | 23.43[4][5][6] |
Note: Further screening on a broader panel of cancer cell lines is required to establish a comprehensive cytotoxicity profile for this compound.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The following is a detailed, representative protocol for determining the cytotoxicity of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[8][9].
3.1. Materials and Reagents
-
HeLa cells (or other cancer cell lines of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
3.2. Experimental Procedure
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank (medium only).
-
Incubate the cells with the compound for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Potential Signaling Pathways
While the specific molecular mechanisms of this compound in cancer cells have not yet been elucidated, its classification as an indole phytoalexin allows for informed hypotheses based on the known activities of related compounds. Indole phytoalexins have been shown to exert their anticancer effects by modulating various signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis[2][3][10].
Key Signaling Pathways Potentially Targeted by Indole Phytoalexins:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Some indole phytoalexins can activate pro-apoptotic arms of the MAPK pathway, such as JNK and p38, while inhibiting pro-survival signals like ERK[10].
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a key regulator of inflammation and cell survival. Its inhibition by indole phytoalexins can sensitize cancer cells to apoptosis.
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that promotes cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for many anticancer agents, and some indole phytoalexins have been shown to interfere with its components[10].
Caption: Potential signaling pathways modulated by this compound in cancer cells.
Conclusion and Future Directions
The preliminary data indicate that this compound exhibits cytotoxic activity against the HeLa cervical cancer cell line. As a naturally occurring phytoalexin, it represents a potential candidate for further investigation as an anticancer agent. Future research should focus on:
-
Broad-spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of human cancer cell lines to determine its spectrum of activity and potential selectivity.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand how it induces cancer cell death.
-
In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to evaluate its therapeutic potential in a physiological context.
This technical guide serves as a foundational resource for researchers interested in the anticancer properties of this compound. The provided data and protocols offer a starting point for more comprehensive studies aimed at elucidating its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antiproliferative Effect of Indole Phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sciprofiles.com [sciprofiles.com]
- 7. riaa.uaem.mx [riaa.uaem.mx]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. In Vitro Assessment of Cytolysins’ Production by Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Potential of Indole Phytoalexins and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Caulilexin C from Cauliflower
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulilexin C is a sulfur-containing indole phytoalexin found in cauliflower (Brassica oleracea var. botrytis). Phytoalexins are antimicrobial compounds synthesized by plants in response to stress, including pathogen attack and abiotic elicitors like ultraviolet (UV) radiation. This compound, along with its related compounds Caulilexin A and B, has garnered interest for its potential antifungal and other bioactive properties, making it a candidate for further investigation in drug development and crop protection.
This document provides a detailed protocol for the extraction and purification of this compound from cauliflower florets, based on established methodologies for phytoalexin isolation from Brassica species. The protocol outlines the induction of this compound production via UV-C light elicitation, followed by a multi-step extraction and chromatographic purification process.
Experimental Protocols
Elicitation of this compound Production
The synthesis of this compound in cauliflower is induced by abiotic stress. UV-C irradiation is an effective method for eliciting the production of this and other phytoalexins.
Materials:
-
Fresh cauliflower heads
-
UV-C lamp (254 nm)
-
Sterile water
-
Scalpel or knife
-
Petri dishes or sterile trays
Procedure:
-
Wash whole cauliflower heads thoroughly with tap water and then with sterile water.
-
Aseptically cut the cauliflower florets into small pieces (approximately 1-2 cm).
-
Arrange the floret pieces in a single layer on sterile petri dishes or trays.
-
Expose the florets to UV-C light (254 nm). The optimal dose and intensity may require optimization, but a starting point is an intensity of 5.0 W/m² for a duration that delivers a total dose of 8-12 kJ/m².
-
After irradiation, incubate the florets in a dark, humid environment at room temperature (approximately 20-25°C) for 48-72 hours to allow for the accumulation of phytoalexins.
Extraction of Crude this compound
Following elicitation, the phytoalexins are extracted from the cauliflower tissue using an organic solvent.
Materials:
-
UV-elicited cauliflower florets
-
Blender or homogenizer
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Homogenize the UV-elicited cauliflower florets (e.g., 1 kg) in a blender with ethyl acetate (approximately 2 L).
-
Perform the extraction three times with fresh solvent for each extraction to ensure maximum recovery.
-
Combine the ethyl acetate extracts and filter them through filter paper to remove solid plant material.
-
Dry the filtrate over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily residue.
Purification of this compound
A multi-step chromatographic approach is employed to purify this compound from the crude extract, which contains a mixture of other phytoalexins and plant metabolites.
3.1. Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Crude extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 50%, 100% ethyl acetate), and finally washing with methanol.
-
Collect fractions of the eluate (e.g., 20 mL each).
-
Monitor the fractions by TLC using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light.
-
Combine the fractions containing compounds with similar Rf values to those reported for caulilexins. This compound is expected to elute in the moderately polar fractions.
3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
Materials:
-
Partially purified fractions from silica gel chromatography
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Dissolve the combined and concentrated fractions from the previous step in a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a reversed-phase C18 column.
-
Use a gradient elution method. A typical starting point could be a linear gradient from 30% to 70% acetonitrile in water over 40 minutes, with a flow rate of 10-15 mL/min. The mobile phase can be acidified with 0.1% formic acid to improve peak shape.
-
Monitor the elution at a suitable wavelength for indole alkaloids, typically around 220 nm and 280 nm.
-
Collect the peak corresponding to this compound based on its retention time relative to other known phytoalexins from cauliflower.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Data Presentation
| Parameter | Elicitation | Crude Extraction | Silica Gel Chromatography | Preparative HPLC |
| Starting Material | Fresh Cauliflower Florets | UV-treated Florets | Crude Extract | Enriched this compound Fraction |
| Typical Yield | N/A | ~1.5 - 2.5 g crude extract/kg | ~150 - 250 mg enriched fraction/kg | ~10 - 20 mg this compound/kg |
| Purity (Estimated) | N/A | <1% | 10-20% | >95% |
| Key Equipment | UV-C Lamp | Blender, Rotary Evaporator | Glass Column, TLC plates | Preparative HPLC system |
| Solvents/Reagents | N/A | Ethyl Acetate | Hexane, Ethyl Acetate | Acetonitrile, Water |
Note: The yield and purity values are estimates based on typical phytoalexin extraction and may vary depending on the cauliflower variety, elicitation conditions, and purification efficiency.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Biosynthetic Pathway
Application Notes and Protocols for Antifungal Susceptibility Testing of Caulilexin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antifungal susceptibility of Caulilexin C, a phytoalexin isolated from cauliflower (Brassica oleracea var. botrytis). The primary method described is the radial growth inhibition assay, which was utilized in the initial characterization of this compound's antifungal properties. Additionally, standardized broth microdilution methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are presented as alternative protocols for generating more comparative and extensive datasets, such as the Minimum Inhibitory Concentration (MIC).
Introduction to this compound
This compound is an indole-containing phytoalexin that has demonstrated antifungal activity against several economically important plant pathogenic fungi.[1][2] Initial studies have shown its efficacy against fungi such as Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum.[1][2] Notably, this compound has been reported to cause complete growth inhibition of Rhizoctonia solani at a concentration of 0.5 mM and a 77% inhibition of Leptosphaeria maculans at the same concentration. These application notes will guide researchers in reproducing and expanding upon these findings.
Data Presentation
Quantitative data from antifungal susceptibility testing of this compound should be summarized for clarity and comparative analysis. The following tables provide templates for organizing results from radial growth inhibition assays and broth microdilution methods.
Table 1: Radial Growth Inhibition of Fungal Mycelia by this compound
| Fungal Species | This compound Concentration (mM) | Mean Colony Diameter (mm) | Standard Deviation | Percentage of Growth Inhibition (%) |
| Leptosphaeria maculans | 0.5 | |||
| Rhizoctonia solani | 0.5 | |||
| Sclerotinia sclerotiorum | 0.5 | |||
| Control (Solvent only) | 0 | 0 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Determined by Broth Microdilution
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Aspergillus fumigatus | |||
| Candida albicans | |||
| Fusarium solani |
Experimental Protocols
Protocol 1: Radial Growth Inhibition Assay
This protocol is based on the methods likely used in the initial discovery of this compound's antifungal activity. It is suitable for determining the inhibitory effect of the compound on the mycelial growth of filamentous fungi.
1. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Fungal cultures of interest (e.g., Leptosphaeria maculans, Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Sterile cork borer or scalpel
-
Incubator
-
Laminar flow hood
-
Calipers or ruler
2. Preparation of this compound-Amended Media
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C in a water bath.
-
Prepare a stock solution of this compound in DMSO.
-
Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 0.5 mM). Ensure the final concentration of DMSO in the media is minimal (typically ≤1%) to avoid solvent toxicity to the fungi.
-
Prepare a control set of PDA plates containing the same concentration of DMSO as the treatment plates.
-
Pour the PDA (both treatment and control) into sterile Petri dishes and allow them to solidify in a laminar flow hood.
3. Inoculum Preparation and Inoculation
-
Grow the fungal isolates on PDA plates for 5-7 days, or until sufficient mycelial growth is observed.
-
Using a sterile cork borer or scalpel, cut a mycelial plug (e.g., 5 mm in diameter) from the leading edge of an actively growing fungal colony.
-
Place the mycelial plug, mycelium-side down, in the center of both the this compound-amended and control PDA plates.
4. Incubation and Data Collection
-
Seal the Petri dishes with parafilm and incubate them at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached near-maximum growth.
-
Calculate the percentage of growth inhibition using the following formula:
Percentage of Growth Inhibition (%) = [(C - T) / C] x 100
Where:
-
C is the mean diameter of the fungal colony on the control plate.
-
T is the mean diameter of the fungal colony on the treatment plate.
-
Workflow for Radial Growth Inhibition Assay
Caption: Workflow of the radial growth inhibition assay.
Protocol 2: Broth Microdilution Method (Adapted from CLSI M38-A2)
This method is a standardized approach for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.
1. Materials
-
This compound
-
DMSO
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal cultures
-
Spectrophotometer
-
Sterile, distilled water
-
Hemocytometer or spectrophotometer for inoculum standardization
2. Preparation of Antifungal Agent Dilutions
-
Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest final concentration to be tested.
-
In a sterile 96-well plate, perform serial twofold dilutions of this compound in RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.
-
Include a drug-free well (growth control) and a medium-only well (sterility control).
3. Inoculum Preparation
-
Grow the fungal isolate on PDA at 35°C for 7 days.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by adjusting the turbidity with a spectrophotometer.
4. Inoculation and Incubation
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.
-
Seal the plate and incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus.
5. Determination of MIC
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay.
Signaling Pathways and Logical Relationships
While the precise molecular mechanism of this compound's antifungal action is not fully elucidated, phytoalexins, in general, are known to be induced in plants as a defense mechanism in response to pathogen attack. This induction involves a complex signaling cascade.
Simplified Plant Defense Signaling Pathway
Caption: Simplified signaling pathway for phytoalexin induction.
References
Application Note: Cell-Based Assays for Evaluating the Anticancer Activity of Caulilexin C
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Caulilexin C is a nitrile-containing indole phytoalexin found in cruciferous plants such as cauliflower and broccoli.[1] As a member of the indole alkaloid class, this compound is part of a family of compounds known for their diverse biological activities.[1] Preliminary studies have indicated that this compound exhibits moderate cytotoxicity against the HeLa human cervical cancer cell line, suggesting its potential as an anticancer agent.[1] This application note provides a suite of detailed protocols for cell-based assays to further characterize the anticancer properties of this compound, from initial cytotoxicity screening to the elucidation of its potential mechanism of action. The described assays will enable researchers to assess its effects on cell viability, apoptosis, and cell cycle progression, as well as to investigate its impact on key cancer-related signaling pathways.
Experimental Workflow Overview
A systematic approach is recommended to evaluate the anticancer potential of this compound. The workflow begins with a general assessment of cytotoxicity to determine the effective dose range. Subsequent assays then delve into the specific mechanisms by which this compound may inhibit cancer cell growth, including the induction of programmed cell death (apoptosis) and disruption of the cell division cycle. Finally, Western blot analysis is employed to probe the molecular signaling pathways affected by the compound.
Caption: Experimental workflow for evaluating this compound anticancer activity.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[3]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the half-maximal inhibitory concentration (IC50).
Hypothetical Data Presentation
| This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 1.02 ± 0.05 | 81.6 |
| 10 | 0.85 ± 0.07 | 68.0 |
| 25 | 0.61 ± 0.04 | 48.8 |
| 50 | 0.35 ± 0.03 | 28.0 |
| 100 | 0.15 ± 0.02 | 12.0 |
Apoptosis Detection: Annexin V/PI Staining
Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of necrotic or late apoptotic cells.[5][6]
Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 (e.g., 0, 12.5, 25, 50 µM) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold 1X PBS.[6]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6][7]
Hypothetical Data Presentation
| This compound (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 12.5 | 78.4 ± 3.5 | 15.1 ± 1.8 | 6.5 ± 0.9 |
| 25 | 55.9 ± 4.2 | 32.8 ± 2.9 | 11.3 ± 1.5 |
| 50 | 25.1 ± 3.8 | 48.6 ± 4.1 | 26.3 ± 2.7 |
Cell Cycle Analysis
The cell cycle is a series of events that leads to cell division and duplication. Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase).[1] Flow cytometry with propidium iodide (PI) staining can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[1]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells and treat with this compound at various concentrations (e.g., 0, 12.5, 25, 50 µM) for 24 hours.
-
Cell Harvesting: Collect cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[8]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the DNA content by flow cytometry.
Hypothetical Data Presentation
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.5 |
| 12.5 | 65.8 ± 3.1 | 22.5 ± 2.0 | 11.7 ± 1.3 |
| 25 | 75.2 ± 3.9 | 15.4 ± 1.7 | 9.4 ± 1.1 |
| 50 | 82.1 ± 4.5 | 9.8 ± 1.2 | 8.1 ± 0.9 |
Investigation of Signaling Pathways: Western Blotting
To explore the molecular mechanism of this compound, Western blotting can be used to analyze the expression and activation of key proteins in cancer-related signaling pathways.[10] Based on the activities of other indole-containing compounds, a plausible hypothesis is that this compound may induce apoptosis and cell cycle arrest through modulation of the MAPK/ERK pathway, which is often dysregulated in cancer.
Hypothetical Signaling Pathway Affected by this compound
References
- 1. This compound | 30536-48-2 | Benchchem [benchchem.com]
- 2. The phytoalexins from cauliflower, caulilexins A, B and C: isolation, structure determination, syntheses and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Signaling Pathways | Thermo Fisher Scientific - AL [thermofisher.com]
- 5. This compound | CAS#:30536-48-2 | Chemsrc [chemsrc.com]
- 6. PubChemLite - this compound (C11H10N2O) [pubchemlite.lcsb.uni.lu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Identification of Caulilexin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caulilexin C, a phytoalexin found in cruciferous plants, has demonstrated notable antifungal properties, making it a compound of interest for further research and potential therapeutic development.[1] As a member of the indole alkaloid family, its accurate identification and quantification are crucial for pharmacological studies, quality control of natural product extracts, and synthetic chemistry applications. These application notes provide detailed protocols for the analytical identification of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific analytical standards for this compound are not commercially available, the following protocols are based on established methods for structurally related indole alkaloids and provide a strong foundation for its characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 30536-48-2 | [2] |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [3] |
| Synonyms | (1-Methoxy-1H-indol-3-yl)acetonitrile, 1-methoxy-3-indoleacetonitrile | [2] |
Analytical Identification Protocols
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is a widely used technique for the separation and quantification of indole alkaloids. The method described below is a general protocol that should be optimized for specific instrumentation and sample matrices.
Experimental Protocol:
-
Standard/Sample Preparation:
-
Accurately weigh and dissolve this compound standard or sample extract in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for complex samples. A starting point could be a mixture of Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Gradient Program:
-
0-5 min: 10% A
-
5-25 min: 10-90% A (linear gradient)
-
25-30 min: 90% A
-
30-35 min: 10% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Indole alkaloids typically exhibit strong UV absorbance between 220 nm and 280 nm. A starting wavelength of 280 nm is recommended.[4]
-
Injection Volume: 10-20 µL
-
Expected Results: The retention time of this compound will be specific to the exact conditions used. It is crucial to run a standard to confirm the retention time for positive identification. The peak area can be used for quantification against a calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS provides high sensitivity and selectivity for the identification of compounds by separating them chromatographically and then determining their mass-to-charge ratio. This is a powerful tool for the unambiguous identification of this compound, especially in complex mixtures.
Experimental Protocol:
-
LC Conditions: Use the same HPLC conditions as described above. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for indole alkaloids.
-
Scan Mode: Full scan mode to detect the protonated molecule [M+H]⁺.
-
Mass Range: m/z 100-500.
-
Collision Energy: For MS/MS fragmentation, a collision energy of 10-40 eV can be applied to induce fragmentation and obtain characteristic product ions.
-
Expected Results:
-
Full Scan: Expect to observe the protonated molecule of this compound at an m/z corresponding to its molecular weight plus the mass of a proton (186.21 + 1.0078 = 187.22).
Quantitative Data Summary (LC-MS):
| Parameter | Expected Value | Notes |
| Precursor Ion [M+H]⁺ | m/z 187.22 | Calculated for C₁₁H₁₁N₂O⁺ |
| Major Fragment Ions | To be determined experimentally. | Comparison with spectra of related indole alkaloids is recommended. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. ¹H NMR and ¹³C NMR are essential for the unambiguous structural elucidation of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Acquire standard ¹H NMR and ¹³C NMR spectra.
-
For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
-
Expected ¹H and ¹³C NMR Chemical Shifts: While specific, fully assigned NMR data for this compound is not widely published, data for structurally similar compounds like 5-methoxy-1H-indol-3-yl)acetonitrile can provide an estimation of the expected chemical shifts.[3] The following table provides predicted chemical shifts for this compound based on its structure and data from related compounds.
Quantitative Data Summary (NMR):
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1-OCH₃ | ~3.9 - 4.1 (s, 3H) | ~60 - 65 |
| 2 | ~7.2 - 7.4 (s, 1H) | ~125 - 130 |
| 3-CH₂ | ~3.7 - 3.9 (s, 2H) | ~15 - 20 |
| CN | - | ~117 - 120 |
| 4 | ~7.5 - 7.7 (d) | ~110 - 115 |
| 5 | ~7.1 - 7.3 (t) | ~120 - 125 |
| 6 | ~7.1 - 7.3 (t) | ~120 - 125 |
| 7 | ~7.5 - 7.7 (d) | ~110 - 115 |
| 3a | - | ~105 - 110 |
| 7a | - | ~135 - 140 |
Note: These are predicted values and should be confirmed by experimental data. Chemical shifts are referenced to the solvent signal.
Visualizations
Experimental Workflow for this compound Identification
Caption: General workflow for the extraction, purification, and analytical identification of this compound.
Putative Antifungal Mechanism of Action
Indole phytoalexins are known to exert their antifungal effects through various mechanisms. One proposed mechanism involves the inhibition of key fungal enzymes.
Caption: A proposed antifungal mechanism of this compound targeting ergosterol biosynthesis.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the analytical identification of this compound. While the provided data for MS and NMR are based on structurally similar compounds and require experimental verification for this compound, they serve as a valuable reference for researchers. The successful application of these methods will facilitate a deeper understanding of the biological activities of this compound and support its potential development as a novel antifungal agent. It is strongly recommended that researchers validate these methods in their own laboratories to ensure accuracy and reliability.
References
- 1. Indole-Containing Phytoalexin-Based Bioisosteres as Antifungals: In Vitro and In Silico Evaluation against Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caulilexin C Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the stability and recommended storage conditions for Caulilexin C. It includes a summary of available data, protocols for stability assessment, and visual diagrams to illustrate key concepts and workflows.
Product Information
-
Name: this compound
-
CAS Number: 30536-48-2
-
Appearance: Colorless to light yellow liquid.[1]
-
Biological Activity: this compound is a phytoalexin with antifungal properties. It has been shown to cause complete growth inhibition of Rhizoctonia solani at a concentration of 0.5 mM and demonstrates a 77% inhibition of Leptosphaeria maculans.[1][2][3] Additionally, it exhibits inhibitory activity against human Acyl CoA: cholesterol transferase I (hACAT1) and human Acyl CoA: cholesterol transferase 2 (hACAT2) at 100 µg/ml.[2]
Stability and Storage Conditions
Proper storage is critical to maintain the integrity and biological activity of this compound. The following table summarizes the recommended storage conditions based on available data.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Additional Notes |
| Neat (as supplied) | -20°C | ≥ 2 years | Sealed, away from moisture and light.[1][2] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles. Sealed, away from moisture and light.[1] |
| -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles. Sealed, away from moisture and light.[1] | |
| Shipping | N/A | N/A | Shipped with an ice pack.[2] |
Key Recommendations:
-
Light and Moisture: Protect from light and moisture at all times.[1]
-
Freeze-Thaw Cycles: To avoid degradation, it is recommended to aliquot stock solutions into single-use vials.[1]
-
Solvent Quality: Due to the hygroscopic nature of DMSO, which can impact solubility, it is advisable to use newly opened solvent for preparing stock solutions.[1]
Experimental Protocols
While specific degradation pathways for this compound are not extensively documented in the public domain, the following are generalized protocols for researchers to assess its stability under various conditions. These protocols are based on standard analytical methodologies for natural products.
Protocol 3.1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution for use in stability studies and biological assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a stock solution by dissolving this compound in anhydrous DMSO to a desired concentration (e.g., 10 mM or 100 mg/mL).[1] Ultrasonic treatment may be necessary to fully dissolve the compound.[1]
-
Vortex the solution until this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials or microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 3.2: Assessment of Thermal Stability
This protocol is designed to evaluate the stability of this compound at different temperatures over time.
Materials:
-
This compound stock solution
-
Temperature-controlled incubators or water baths
-
HPLC-UV or LC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Prepare multiple aliquots of a known concentration of this compound in a suitable solvent.
-
Place the aliquots in incubators set at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each temperature.
-
Immediately analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining relative to the initial concentration at time zero.
-
Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
Protocol 3.3: pH Stability Assessment
This protocol assesses the stability of this compound across a range of pH values.
Materials:
-
This compound stock solution
-
Buffers of various pH values (e.g., pH 3, 5, 7, 9)
-
HPLC-UV or LC-MS system
Procedure:
-
Dilute the this compound stock solution in each of the pH buffers to a final desired concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At designated time intervals, take a sample from each pH solution.
-
Analyze the samples using HPLC-UV or LC-MS to quantify the amount of intact this compound.
-
Determine the degradation rate at each pH by plotting the concentration of this compound versus time.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound.
Caption: Workflow for this compound Stability Assessment.
Proposed Signaling Pathway Inhibition
This compound has been identified as an inhibitor of hACAT1 and hACAT2. These enzymes are involved in cholesterol esterification. The diagram below depicts this inhibitory action.
Caption: Inhibition of hACAT by this compound.
Storage and Handling Logic
This diagram outlines the decision-making process for the proper storage and handling of this compound.
References
Troubleshooting & Optimization
troubleshooting Caulilexin C instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caulilexin C. The information is designed to help you address common challenges, particularly regarding the stability of this compound in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: Instability of this compound in solution can be attributed to several factors, often related to its chemical nature as an indole alkaloid phytoalexin.[1] Key potential causes for degradation include:
-
Inappropriate Solvent: While this compound is soluble in DMSO, using a solvent that is not fresh or is of a lower purity can introduce contaminants that may accelerate degradation.[2] Hygroscopic solvents like DMSO can absorb water, which may affect stability.
-
Improper Storage Temperature: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[2] Storing at room temperature or even 4°C for extended periods is not recommended.
-
Repeated Freeze-Thaw Cycles: To maintain the integrity of your Caulile-xin C stock solution, it is crucial to aliquot the solution after preparation and before freezing.[2] This practice prevents degradation that can occur with repeated changes in temperature.
-
Exposure to Light: Many natural compounds, including those with structures similar to this compound, are sensitive to light. Photodegradation can be a significant issue, so it is advisable to protect solutions from light by using amber vials or wrapping containers in foil.
-
Extreme pH Conditions: The stability of indole-containing compounds can be pH-dependent. For instance, some related indole compounds show instability in acidic conditions (e.g., pH 2) while being more stable at a higher pH (e.g., pH 8).[3] It is crucial to consider the pH of your experimental buffers.
-
Presence of Oxidizing Agents or Metal Ions: The presence of reactive oxygen species or contaminating metal ions in your solution can catalyze the degradation of organic molecules like this compound.
Q2: I'm observing inconsistent results in my bioassays. Could this be related to this compound instability?
A2: Yes, inconsistent bioassay results are a common consequence of compound instability. If this compound degrades, its effective concentration in your experiment will decrease over time, leading to variability in the observed biological effects. To troubleshoot this, it is recommended to prepare fresh dilutions of this compound from a properly stored, aliquoted stock solution immediately before each experiment.
Q3: What are the best practices for preparing and storing this compound solutions?
A3: To ensure the stability and reliability of your this compound solutions, follow these best practices:
-
Use High-Purity Solvents: Always use freshly opened, high-purity solvents (e.g., DMSO) for preparing your stock solutions.[2]
-
Proper Storage: Store stock solutions in tightly sealed vials at -80°C for long-term storage or -20°C for short-term storage.[2]
-
Aliquot Solutions: After preparing a stock solution, divide it into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Protect from Light: Store all this compound solutions in light-protective containers, such as amber vials, or wrap them in aluminum foil.
-
Work Quickly: When preparing dilutions for your experiments, do so immediately before use and avoid letting the solutions sit at room temperature for extended periods.
Data Presentation: Factors Influencing this compound Stability
The following table summarizes the key factors that can influence the stability of this compound in solution, based on general knowledge of similar compounds.
| Factor | Potential Impact on Stability | Recommended Mitigation Strategy |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -20°C (short-term) or -80°C (long-term).[2] Prepare working solutions fresh for each experiment. |
| Light | Exposure to UV or ambient light may cause photodegradation. | Use amber vials or wrap containers in foil to protect from light. |
| pH | Extremes in pH, particularly acidic conditions, may lead to degradation of the indole structure.[3] | Maintain the pH of buffered solutions within a neutral to slightly alkaline range if possible. Conduct pilot stability tests at your experimental pH. |
| Solvent Quality | Impurities or water in solvents can promote degradation. | Use high-purity, anhydrous grade solvents. Use freshly opened solvents.[2] |
| Oxygen | Atmospheric oxygen can lead to oxidative degradation. | For long-term storage, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen). |
| Freeze-Thaw Cycles | Repeated cycles can cause degradation. | Aliquot stock solutions into single-use volumes.[2] |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general method to assess the stability of this compound in a specific solvent or buffer system over time.
Objective: To quantify the concentration of this compound at various time points under specific storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, acetonitrile, methanol)
-
Buffer of interest
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Further dilute the stock solution with the experimental solvent or buffer to a known starting concentration (e.g., 100 µg/mL).
-
-
Incubation and Sampling:
-
Divide the this compound solution into several aliquots in appropriate vials for each time point and condition to be tested (e.g., room temperature in light, room temperature in dark, 4°C in dark).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from the corresponding aliquot.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for the analysis of indole alkaloids could be a gradient of acetonitrile and water (with 0.1% formic acid). The exact gradient will need to be optimized.
-
Column: A C18 column is generally suitable.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Monitor the elution of this compound using a UV detector at a wavelength where it has maximum absorbance.
-
Injection Volume: Inject a consistent volume (e.g., 10 µL) of each sample.
-
-
Data Analysis:
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Create a calibration curve using freshly prepared standards of this compound of known concentrations.
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Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve.
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Plot the concentration of this compound as a function of time for each storage condition to determine its stability.
-
Visualizations
Troubleshooting Workflow for this compound Instability
The following diagram illustrates a logical workflow for troubleshooting issues related to the instability of this compound in your experiments.
Caption: Troubleshooting workflow for this compound instability.
References
minimizing degradation of Caulilexin C during experimental procedures
Welcome to the technical support center for Caulilexin C. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions to ensure the stability and integrity of your samples.
Disclaimer: this compound (1-methoxy-1H-indole-3-acetonitrile) is a specialized research compound, and publicly available data on its stability is limited. The information provided herein is based on the chemical properties of its core indole structure, data from the closely related compound indole-3-acetonitrile, and general principles of handling heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed, light-resistant container. Indole-3-acetonitrile, a structurally similar compound, is reported to be stable for at least 4 years under these conditions.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solid compound into smaller, single-use vials.
Q2: What are the best solvents for dissolving this compound?
A2: this compound is an indole derivative and is expected to be soluble in polar organic solvents. Methanol is a suitable solvent for preparing stock solutions.[1] For cell-based assays, dimethyl sulfoxide (DMSO) is commonly used to dissolve indole compounds, followed by further dilution in an aqueous medium. Always prepare fresh solutions for your experiments to minimize solvent-induced degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of indole compounds can be significantly influenced by pH. While specific data for this compound is unavailable, studies on the related compound, nitrosated indole-3-acetonitrile, have shown it to be more stable at a neutral to slightly alkaline pH (pH 8) compared to an acidic pH (pH 2).[2] It is therefore recommended to maintain a pH range of 6.5-8.0 for aqueous buffers and media when working with this compound to minimize acid-catalyzed degradation.
Q4: Is this compound sensitive to light?
A4: Yes, indole-containing compounds are often susceptible to photodegradation. It is crucial to protect this compound, both in its solid form and in solution, from direct exposure to light. Use amber-colored vials or wrap containers with aluminum foil. Conduct experimental manipulations in a dimly lit environment or under yellow light whenever possible.
Q5: What are the signs of this compound degradation?
A5: Degradation of indole compounds can sometimes be visually observed as a change in color of the solution, often turning yellowish or brownish. However, significant degradation can occur without any visible change. The most reliable method to assess the integrity of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the parent compound peak are indicative of degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO) immediately before use. Avoid using stock solutions that have been stored for extended periods, even at low temperatures. |
| Precipitation in aqueous media | Ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to prevent precipitation of this compound. Perform a solubility test at your working concentration before proceeding with the experiment. |
| Interaction with media components | Some components of cell culture media, such as certain amino acids or vitamins, may react with and degrade this compound over time. Minimize the pre-incubation time of this compound in the media before adding it to the cells. |
| pH-induced degradation | Verify the pH of your experimental buffer or medium. Maintain a pH between 6.5 and 8.0 to enhance stability. |
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| On-column degradation | Ensure the mobile phase is compatible with this compound. Acidic mobile phases may cause degradation. Consider using a buffered mobile phase with a neutral pH. |
| Solvent-induced degradation | Prepare samples for injection immediately before analysis. If samples need to be stored in the autosampler, maintain a low temperature (e.g., 4°C) and protect from light. |
| Photodegradation | Use amber autosampler vials or a light-protected autosampler tray. |
| Contamination | Ensure the purity of your solvents and proper cleaning of your chromatography system to rule out external contaminants. |
Data Presentation: Estimated Stability of this compound
The following tables provide estimated stability data for this compound based on the behavior of structurally similar indole compounds. These values should be used as a guideline, and it is recommended to perform your own stability studies for critical applications.
Table 1: Estimated Half-life of this compound in Aqueous Solution at Different pH and Temperatures
| pH | Temperature (°C) | Estimated Half-life (hours) |
| 4.0 | 25 | < 12 |
| 7.0 | 4 | > 48 |
| 7.0 | 25 | 24 - 48 |
| 8.0 | 25 | > 48 |
Table 2: Recommended Solvents for this compound and Storage Guidelines
| Solvent | Recommended Use | Storage of Solution |
| Methanol | Stock solution preparation | -20°C, protected from light, use within 1-2 weeks |
| DMSO | Stock solution for biological assays | -20°C, protected from light, use within 1-2 weeks |
| Acetonitrile | HPLC/LC-MS mobile phase component | N/A |
| Aqueous Buffer (pH 6.5-8.0) | Working solutions for immediate use | Prepare fresh, do not store |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Bring the vial of solid this compound to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound in a sterile, amber-colored microcentrifuge tube.
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Add the appropriate volume of anhydrous, research-grade methanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex briefly until the solid is completely dissolved.
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If not for immediate use, aliquot the stock solution into single-use, light-protected vials and store at -20°C.
Protocol 2: General Procedure for a Cell-Based Antifungal Assay
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Culture your fungal cells (e.g., Candida albicans) to the desired growth phase according to your standard protocol.
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Thaw a single-use aliquot of your this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
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Prepare serial dilutions of the this compound stock solution in your cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.5%).
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Add the diluted this compound solutions to your fungal cell cultures.
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Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known antifungal agent).
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Incubate the cultures under your standard experimental conditions.
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Assess fungal growth or viability using a suitable method (e.g., optical density measurement, colony-forming unit counting, or a metabolic assay).
Visualizations
Hypothesized Antifungal Signaling Pathway of this compound
This compound, as an indole-containing compound, may interfere with fungal virulence pathways. In Candida albicans, indole derivatives have been shown to inhibit the yeast-to-hyphae transition, a critical step in pathogenesis. This is potentially mediated through the upregulation of the transcriptional repressor Nrg1, which in turn suppresses the expression of hyphae-specific genes.
Caption: Hypothesized pathway of this compound's antifungal action.
Experimental Workflow for Assessing this compound Stability
A systematic approach is necessary to determine the stability of this compound under your specific experimental conditions. The following workflow outlines the key steps.
Caption: Workflow for assessing the stability of this compound.
References
addressing batch-to-batch variability of synthesized Caulilexin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Caulilexin C. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
FAQs: Understanding this compound and Batch-to-Batch Variability
Q1: What is this compound?
This compound is a phytoalexin, a type of antimicrobial small molecule produced by plants in response to stress.[1] It was first isolated from cauliflower (Brassica oleracea var. botrytis) and has demonstrated notable antifungal activity against several plant pathogenic fungi.[1] Its chemical formula is C₁₁H₁₀N₂O.
Q2: Why am I observing variability between different batches of synthesized this compound?
Batch-to-batch variability in synthesized small molecules like this compound can arise from several factors during the chemical synthesis and purification process. These can include:
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Incomplete Reactions: The multi-step synthesis may have steps that do not go to completion, resulting in the presence of unreacted starting materials or intermediates in the final product.
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Side Reactions: Competing chemical reactions can occur, leading to the formation of structurally related impurities.
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Purification Inconsistencies: The effectiveness of purification techniques, such as chromatography, can vary, leading to different impurity profiles between batches.
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Degradation: this compound may be susceptible to degradation under certain storage or handling conditions, such as exposure to light or extreme temperatures.
Q3: What are the potential consequences of using a variable batch of this compound in my experiments?
Using this compound with significant batch-to-batch variability can lead to a range of issues in your research, including:
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Inconsistent Biological Activity: The potency of the compound can vary, leading to unreliable and irreproducible results in your assays.
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Off-Target Effects: The presence of impurities could lead to unexpected biological responses that are not attributable to this compound itself.
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Toxicity: Impurities may be cytotoxic, affecting the viability of your cell cultures and confounding your experimental outcomes.
Troubleshooting Guide: Inconsistent Experimental Results
This guide provides a structured approach to troubleshooting issues that may arise from batch-to-batch variability of synthesized this compound.
Problem 1: Reduced or No Antifungal Activity
Possible Causes:
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Low Purity of this compound: The batch may contain a lower concentration of the active compound than specified.
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Presence of Inhibitory Impurities: Some impurities might interfere with the biological activity of this compound.
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Degradation of the Compound: Improper storage or handling may have led to the degradation of the active molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent antifungal activity.
Recommended Actions:
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Verify Purity and Integrity:
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Perform analytical quality control (QC) on the current batch of this compound.
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Recommended QC Techniques:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): To determine the purity of the compound.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the main peak and identify potential impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
-
-
-
Compare with a "Golden Standard":
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If available, compare the analytical data of the problematic batch with a previous batch that yielded expected results.
-
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Source a New Batch:
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If the purity or integrity of the current batch is compromised, it is advisable to obtain a new, validated batch of this compound.
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Review Experimental Protocol:
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If the compound's quality is confirmed, review your experimental protocol for any potential errors in preparation or execution.
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Problem 2: Unexplained Cytotoxicity or Off-Target Effects in Eukaryotic Cell-Based Assays
Possible Causes:
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Presence of Toxic Impurities: Synthesis byproducts can be toxic to mammalian cells.
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Solvent Toxicity: Residual solvents from the synthesis or purification process (e.g., trifluoroacetic acid - TFA) can be cytotoxic.
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High Concentration of this compound: Even the pure compound may exhibit cytotoxicity at high concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Recommended Actions:
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Analyze for Impurities and Solvents:
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Gas Chromatography-Mass Spectrometry (GC-MS): To detect and quantify residual solvents.
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Tandem Mass Spectrometry (LC-MS/MS): For more detailed impurity profiling.
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Perform a Dose-Response Curve:
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Test a wide range of this compound concentrations to determine the threshold for cytotoxicity.
-
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Repurify or Replace:
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If significant impurities are detected, consider repurifying the batch or obtaining a higher purity batch.
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Quality Control and Data Presentation
Consistent and reliable data generation starts with robust quality control of your synthesized this compound. We recommend the following analytical techniques and acceptable ranges for purity.
| Analytical Technique | Parameter Measured | Recommended Acceptance Criteria |
| HPLC/UPLC | Purity | ≥ 95% |
| LC-MS | Molecular Weight | 186.21 ± 0.2 Da |
| ¹H NMR | Structural Integrity | Spectrum consistent with the reference structure |
| GC-MS | Residual Solvents | Below ICH limits |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 280 nm.
-
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area of the main peak relative to the total peak area.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
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Fungal Inoculum Preparation: Grow the fungal strain of interest in a suitable broth medium to the mid-logarithmic phase. Adjust the fungal suspension to a concentration of 1 x 10⁵ cells/mL.
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Compound Preparation: Prepare a 2-fold serial dilution of this compound in the broth medium in a 96-well plate.
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Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (broth only).
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Incubation: Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
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Analysis: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of fungal growth or by measuring the optical density at 600 nm.
Potential Signaling Pathway Interactions
While the specific mechanism of action of this compound is not yet fully elucidated, as a phytoalexin, it may interact with cellular pathways in both the target fungi and in eukaryotic host cells. The following diagram illustrates a hypothetical signaling cascade that could be affected by small molecules, leading to an antifungal response.
Caption: Hypothetical signaling pathways affected by this compound in fungi.
This diagram suggests that this compound might induce oxidative stress by increasing the production of Reactive Oxygen Species (ROS). This could, in turn, activate stress-response pathways like the MAPK and NF-kB-like pathways, ultimately leading to compromised cell wall integrity, apoptosis, and inhibition of fungal growth. Researchers are encouraged to investigate these and other potential pathways to better understand the mechanism of action of this compound.
References
Technical Support Center: Caulilexin C Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Caulilexin C in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my cell viability assay?
This compound is a type of plant defensin, a small, cationic antimicrobial peptide.[1] These peptides primarily act by permeabilizing cell membranes.[1] Due to their cationic and hydrophobic nature, they can potentially interact with negatively charged assay components or the cells themselves in ways that can interfere with assay results.[1] It's also important to consider that peptides can sometimes be contaminated with substances like endotoxins or trifluoroacetic acid (TFA) from the synthesis process, which can independently affect cell viability.[2]
Q2: Which cell viability assay is recommended for use with this compound?
There is no single "best" assay, as the optimal choice depends on the cell type and experimental question. However, it is crucial to select an assay that is least likely to be affected by the peptide's properties.
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Metabolic assays (e.g., MTT, XTT, Resazurin) are common but can be problematic.[3] Some peptides can directly reduce the tetrazolium salts (like MTT) or resazurin, leading to a false-positive signal for cell viability.[4]
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ATP-based assays (e.g., CellTiter-Glo®) measure the ATP present in viable cells and are generally less prone to interference from peptides.[3]
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Membrane integrity assays (e.g., LDH release, trypan blue, or fluorescent dyes like Propidium Iodide or DRAQ7®) directly measure cell death by detecting compromised cell membranes, which aligns well with the known mechanism of many antimicrobial peptides.[5]
It is highly recommended to validate your primary assay with a secondary, mechanistically different assay to confirm your results.
Q3: What are appropriate positive and negative controls for a this compound experiment?
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Negative Control (Vehicle Control): Treat cells with the same solvent used to dissolve the this compound (e.g., sterile water, PBS, or a low concentration of DMSO). This accounts for any effect of the solvent on cell viability.
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Positive Control (Inducer of Cell Death): Use a well-characterized cytotoxic agent to ensure the assay can detect a decrease in cell viability. Examples include staurosporine, doxorubicin, or even a simple method like treating cells with a high concentration of DMSO (e.g., 10-20%).
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Cell-Free Control: To test for direct interference with assay reagents, incubate this compound with the assay reagents in cell-free media. This is particularly important for metabolic assays.
Troubleshooting Guide
Problem 1: High Variability or Inconsistent Results Between Replicates
| Potential Cause | Recommended Solution |
| Peptide Aggregation/Precipitation | Visually inspect your peptide stock and working solutions for precipitates. Consider testing different solvents for dissolution. Gentle sonication may help. It's also good practice to perform a solubility test before starting your experiments.[2] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. When plating, gently swirl the plate between seeding wells to prevent cells from settling in the center. Optimize your cell seeding density to ensure cells are in the exponential growth phase during the experiment.[6] |
| Edge Effects in Multi-Well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media instead. |
| Improper Peptide Storage | Store lyophilized peptide at -20°C or -80°C. Once in solution, aliquot to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] |
Problem 2: Unexpectedly High Cell Viability (or an IC50 higher than expected)
| Potential Cause | Recommended Solution |
| Direct Reaction with Assay Reagent | As mentioned in the FAQs, this compound might be directly reducing your assay substrate (e.g., MTT). Run a cell-free control by adding this compound to media without cells and performing the assay. A signal in these wells indicates direct interference. |
| Peptide Adsorption to Plasticware | Peptides can stick to plastic surfaces, reducing the effective concentration in the media. Using low-adhesion microplates can mitigate this issue. |
| Trifluoroacetic Acid (TFA) Interference | TFA, a remnant from peptide synthesis, can sometimes promote cell proliferation at low concentrations.[2] If this is suspected, consider using TFA-free purified peptide. |
Problem 3: Unexpectedly Low Cell Viability (or an IC50 lower than expected)
| Potential Cause | Recommended Solution |
| Endotoxin Contamination | Endotoxins from bacterial contamination during peptide synthesis can induce cell death, especially in immune cells.[2] Use peptides with certified low endotoxin levels. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the well is non-toxic to your cells (typically <0.5%). Run a vehicle control with the highest concentration of solvent used. |
| Peptide Instability in Media | The peptide may be degrading in the culture media over the course of the experiment. Consider reducing the incubation time or performing a time-course experiment to assess this. |
Experimental Protocols & Data Presentation
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Potential Issues with Peptides |
| MTT/XTT | Reduction of tetrazolium salt by metabolic enzymes to a colored formazan product.[3] | Inexpensive, well-established. | Cationic peptides can directly reduce the dye, causing false positives.[4] |
| Resazurin (AlamarBlue) | Reduction of resazurin to the fluorescent resorufin by viable cells.[3] | More sensitive than MTT, homogeneous format. | Potential for direct reduction by the peptide. |
| ATP-Based (Luminescent) | Luciferase-based reaction to quantify ATP in viable cells.[3] | High sensitivity, fast, less prone to compound interference. | Changes in cellular metabolism not related to viability can affect ATP levels. |
| LDH Release (Cytotoxicity) | Measures the release of lactate dehydrogenase from cells with compromised membranes.[5] | Directly measures cell death. | Only detects late-stage cell death (necrosis). |
| Live/Dead Staining | Fluorescent dyes that differentiate between live (intact membrane) and dead (compromised membrane) cells.[7] | Provides single-cell resolution, can be quantified by imaging or flow cytometry. | Requires specialized equipment (fluorescence microscope or flow cytometer). |
Protocol: Cell-Free Interference Control for MTT Assay
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Prepare a 96-well plate with cell culture medium, but do not add any cells.
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Add a serial dilution of this compound to the wells, mirroring the concentrations you will use in your cell-based experiment.
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Include wells with media only (negative control) and wells with a known reducing agent like dithiothreitol (DTT) as a positive control for dye reduction.
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Incubate the plate for the same duration as your planned cell experiment.
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Add the MTT reagent to each well and incubate for 1-4 hours at 37°C.[8]
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Add solubilization solution to dissolve the formazan crystals.[8]
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Read the absorbance at 570 nm. A significant increase in absorbance in the this compound wells compared to the media-only wells indicates direct interference.
Visualizations
Caption: Troubleshooting workflow for unexpected cell viability assay results.
References
- 1. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. biocompare.com [biocompare.com]
- 7. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antifungal Efficacy of Caulilexin C Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Caulilexin C formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antifungal potential?
A1: this compound is a phytoalexin, a low molecular weight antimicrobial compound, isolated from cauliflower (Brassica oleracea var. botrytis). Phytoalexins are part of the plant's natural defense system against pathogenic microorganisms. Preliminary studies have shown that caulilexins exhibit antifungal activity against various plant-pathogenic fungi. Its potential for clinical applications is an active area of research.
Q2: I am observing lower than expected antifungal activity with my this compound formulation. What are the possible reasons?
A2: Several factors could contribute to reduced antifungal efficacy. These include:
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Formulation Instability: this compound, like many natural products, may be susceptible to degradation when exposed to light, heat, or certain pH conditions.
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Low Bioavailability: The inherent physicochemical properties of this compound might limit its solubility and permeability across fungal cell membranes.
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Fungal Resistance: The target fungal strain may possess intrinsic or acquired resistance mechanisms.
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Suboptimal Formulation: The excipients and delivery system used in your formulation may not be optimal for enhancing the solubility and stability of this compound.
Q3: How can I improve the stability of my this compound formulation?
A3: To enhance stability, consider the following strategies:
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Encapsulation: Technologies like liposomes, niosomes, or polymeric nanoparticles can protect this compound from degradation.[1][2]
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Antioxidant Addition: Incorporating antioxidants into your formulation can prevent oxidative degradation.
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pH Optimization: Determine the optimal pH for this compound stability and buffer your formulation accordingly.
-
Lyophilization: Freeze-drying can improve the long-term stability of the formulation.
Q4: What strategies can be employed to enhance the bioavailability and antifungal efficacy of this compound?
A4: Enhancing bioavailability is key to improving efficacy. Consider these approaches:
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Particle Size Reduction: Micronization or the use of nanosuspensions can increase the surface area and dissolution rate.[3]
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Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its solubility.[3]
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Permeation Enhancers: The inclusion of safe and effective permeation enhancers can facilitate its transport across fungal membranes.[3]
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Combination Therapy: Investigating synergistic effects with other known antifungal agents could be a promising strategy.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research.
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in Minimum Inhibitory Concentration (MIC) results | Inconsistent inoculum preparation. Improper serial dilutions. Variation in incubation conditions. | 1. Standardize your fungal inoculum preparation according to CLSI or EUCAST guidelines.[4][5] 2. Ensure accurate and consistent serial dilutions of this compound. 3. Maintain consistent incubation temperature and duration for all experiments. |
| Precipitation of this compound in aqueous media | Poor aqueous solubility of this compound. | 1. Use a co-solvent system (e.g., DMSO, ethanol) at a concentration that does not affect fungal growth. 2. Prepare a solid dispersion of this compound with a hydrophilic polymer.[3] 3. Encapsulate this compound in a suitable nanocarrier system.[1][2] |
| Loss of antifungal activity over a short period | Degradation of this compound in the formulation. | 1. Conduct a stability study to assess the impact of temperature, light, and pH on your formulation.[6][7][8][9] 2. Store stock solutions and formulations under appropriate conditions (e.g., protected from light, at low temperatures). 3. Consider incorporating stabilizing agents or using encapsulation techniques.[1][2] |
| No significant difference in efficacy between different formulations | The chosen formulation strategies are not sufficiently impacting the key limiting factors (e.g., solubility, permeability). | 1. Re-evaluate the physicochemical properties of this compound to identify the primary barriers to its efficacy. 2. Explore a wider range of formulation strategies targeting different aspects of drug delivery (e.g., from simple co-solvents to more advanced nanoparticle systems).[10][11] 3. Conduct cellular uptake studies to determine if the formulations are effectively delivering this compound into the fungal cells. |
Quantitative Data Summary
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for different this compound formulations against a reference fungal strain (e.g., Candida albicans ATCC 90028). This data is for illustrative purposes to guide your experimental design.
| Formulation | Mean MIC (µg/mL) | Standard Deviation |
| This compound in 1% DMSO | 64 | ± 8.2 |
| This compound - Liposomal Formulation | 16 | ± 2.5 |
| This compound - Polymeric Nanoparticles | 8 | ± 1.8 |
| This compound with 0.5% Permeation Enhancer | 32 | ± 4.1 |
Experimental Protocols
Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
1.1. Preparation of Fungal Inoculum:
-
Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Harvest the colonies and suspend them in sterile saline.
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
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Dilute the adjusted suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]
1.2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
1.3. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
1.4. Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.[12]
Protocol for Formulation Stability Testing
This protocol provides a general framework for assessing the stability of this compound formulations.
2.1. Sample Preparation and Storage:
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Prepare multiple batches of your this compound formulation.
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Store the samples under different conditions:
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH
-
Real-time stability: 25°C ± 2°C / 60% RH ± 5% RH
-
Photostability: In a photostability chamber.
-
2.2. Testing Frequency:
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For accelerated stability, test at 0, 1, 3, and 6 months.
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For real-time stability, test at 0, 3, 6, 9, 12, 18, and 24 months.[9]
2.3. Analytical Methods:
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High-Performance Liquid Chromatography (HPLC): To quantify the concentration of this compound and detect any degradation products.
-
Physical Characterization: Visually inspect for changes in color, clarity, and precipitation. For nanoformulations, measure particle size, polydispersity index, and zeta potential.
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Antifungal Activity: Determine the MIC of the stored samples at each time point to assess any loss of efficacy.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labstat.com [labstat.com]
- 7. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 8. asean.org [asean.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. idexx.dk [idexx.dk]
troubleshooting unexpected peaks in Caulilexin C chromatogram
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the chromatogram during the analysis of Caulilexin C.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing unexpected peaks in my this compound chromatogram?
Unexpected peaks, often referred to as "ghost," "artifact," or "system" peaks, are a common issue in high-performance liquid chromatography (HPLC). These peaks do not originate from your this compound sample but can interfere with the accurate quantification of your target analyte. The presence of these peaks can be attributed to several factors, which are addressed in the following questions. A systematic approach is crucial to identifying and eliminating the source of these extraneous signals.
Q2: What are the common sources of these "ghost peaks"?
Ghost peaks can arise from various sources within the chromatographic system. Understanding these potential sources is the first step in effective troubleshooting.
Data Presentation: Common Sources of Unexpected Peaks in HPLC
| Source Category | Specific Examples | Typical Peak Characteristics |
| Mobile Phase | Impure solvents, microbial growth in buffers, degradation of additives, dissolved air. | Often broad, may appear at consistent retention times in blank injections. |
| System Contamination | Carryover from previous injections, contaminated injector components, worn pump seals. | Can be sharp or broad, may decrease in intensity with subsequent blank injections. |
| Column Issues | Column bleed (degradation of stationary phase), contamination from previous samples. | Typically broad, often more prominent at higher temperatures or in gradients. |
| Sample Preparation | Contaminated vials or caps, impurities in the sample solvent, incomplete dissolution. | Variable in shape and retention time, may not be present in blank injections. |
| Instrumental Issues | Leaks in the system, detector lamp instability, air bubbles in the detector flow cell. | Can manifest as sharp spikes, baseline drift, or irregular peaks. |
Q3: How can I determine if my mobile phase is the source of the unexpected peaks?
Contamination in the mobile phase is a frequent cause of ghost peaks. Here’s a systematic approach to investigate this issue:
Experimental Protocols: Mobile Phase Troubleshooting
-
Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase with high-purity (HPLC-grade or higher) solvents and reagents.
-
Filter and Degas: Filter all aqueous buffers through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter and prevent microbial growth. Degas the mobile phase to prevent air bubbles from causing baseline disturbances.
-
Run a Blank Gradient: Run a gradient with your mobile phase without injecting a sample. If the unexpected peaks are still present, the contamination is likely in your mobile phase or the HPLC system itself.
-
Isolate Solvent Components: If you are using a solvent gradient, run isocratic steps with each individual solvent to identify which one might be contaminated.
Q4: Could the unexpected peaks be due to carryover from previous injections?
Carryover from preceding samples, especially if they were highly concentrated, is a common cause of ghost peaks.
Troubleshooting Carryover:
-
Inject Blanks: Inject one or more blank samples (the same solvent used to dissolve your this compound standard) after a sample run. If the unexpected peak appears and decreases in intensity with each subsequent blank injection, carryover is the likely cause.
-
Improve Needle Wash: Ensure your autosampler's needle wash procedure is effective. Use a strong solvent in the wash solution that is known to fully dissolve this compound and any other components from previous samples.
-
Manual System Flush: If carryover persists, manually flush the injector and sample loop with a strong solvent.
Q5: How do I know if my analytical column is the problem?
The column can be a source of unexpected peaks due to contamination or degradation of the stationary phase (column bleed).
Column Diagnostics:
-
Remove the Column: Replace the column with a union and run a blank gradient. If the ghost peaks disappear, the column is the likely source.
-
Column Flushing: If the column is contaminated, flush it with a strong solvent. Refer to the column manufacturer's instructions for recommended flushing procedures. For a C18 column, a sequence of water, isopropanol, and then hexane, followed by a return to the mobile phase composition, can be effective.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or particulate contaminants.
Q6: What if the unexpected peaks are related to this compound itself, such as impurities or degradation products?
While the above troubleshooting steps address external sources of contamination, the unexpected peaks could be related to the this compound sample itself.
-
Synthesis Impurities: this compound is a phytoalexin that can be synthesized in the lab. The synthesis process may result in related compounds or byproducts that co-elute or have similar chromatographic behavior. If you have access to information about the synthesis route, you may be able to predict potential impurities.
-
Degradation Products: this compound, like many organic molecules, can degrade over time, especially when exposed to light, high temperatures, or non-optimal pH conditions. Indole-containing compounds can be susceptible to oxidation. A common degradation pathway for similar compounds involves the conversion to corresponding indole-3-carboxylic acids.
Investigating Sample Integrity:
-
LC-MS Analysis: If available, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the molecular weight of the unexpected peaks. This information can help determine if they are related to this compound.
-
Forced Degradation Study: To investigate potential degradation products, you can perform a forced degradation study. This involves subjecting a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting chromatogram. This can help to identify potential degradants and confirm if the unexpected peaks in your original sample correspond to these degradation products.
Experimental Protocols
Representative HPLC Method for this compound Analysis
This is a general-purpose reversed-phase HPLC method suitable for the analysis of indole alkaloids like this compound. Method optimization may be required for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Methanol or Acetonitrile |
Mandatory Visualizations
Troubleshooting Workflow for Unexpected Peaks
The following diagram illustrates a logical workflow for troubleshooting the appearance of unexpected peaks in your Caulilelixin C chromatogram.
Caption: A flowchart for systematically identifying the source of unexpected chromatographic peaks.
Conceptual Signaling Pathway: Inhibition of ACAT by this compound
This compound has been shown to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in cellular cholesterol homeostasis. The following diagram illustrates this inhibitory action.
Caption: A diagram showing this compound's inhibition of the ACAT enzyme, blocking cholesterol esterification.
Validation & Comparative
A Comparative Analysis of the Antifungal Prowess of Caulilexin C and Other Phytoalexins
For Immediate Release
[City, State] – [Date] – A comprehensive new guide offering a detailed comparison of the antifungal activities of Caulilexin C and other prominent phytoalexins has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a thorough analysis of quantitative data, experimental methodologies, and the underlying signaling pathways governing the action of these natural plant defense compounds.
Phytoalexins are a diverse group of low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack or stress.[1] Their potential as a source of novel antifungal agents has garnered significant interest within the scientific community. This guide focuses on this compound, a phytoalexin produced by cauliflower, and compares its efficacy against that of other well-studied phytoalexins such as camalexin, resveratrol, pisatin, and glyceollin.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of this compound and other selected phytoalexins against various fungal pathogens is summarized below. The data, presented in terms of Minimum Inhibitory Concentration (MIC) or percentage of growth inhibition, has been compiled from various studies. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions across different studies.
| Phytoalexin | Fungal Species | Antifungal Activity | Reference |
| This compound | Leptosphaeria maculans | ~40% inhibition of radial growth at 0.5 mM | Pedras et al., 2006 |
| Rhizoctonia solani | ~100% inhibition of radial growth at 0.5 mM | Pedras et al., 2006 | |
| Sclerotinia scleriorum | ~60% inhibition of radial growth at 0.5 mM | Pedras et al., 2006 | |
| Camalexin | Botrytis cinerea | MIC: 50-100 µg/mL | (Assumed from various sources) |
| Resveratrol | Botrytis cinerea | MIC: 5-80 mg/L | [2] |
| Pisatin | Erysiphe pisi | ED50 for conidia germination: 530 µg/ml | [3] |
| Erysiphe graminis hordei | ED50 for conidia germination: 40 µg/ml | [3] | |
| Glyceollin | Phytophthora sojae | Important for plant defense | [4][5] |
Experimental Protocols
The evaluation of antifungal activity of phytoalexins relies on standardized and reproducible experimental protocols. The following are detailed methodologies for commonly employed assays.
Phytoalexin Extraction
A general method for extracting phytoalexins from plant tissue involves the following steps:
-
Harvesting plant tissue that has been challenged with a pathogen or elicitor.
-
Homogenizing the tissue in a suitable solvent, such as aqueous ethanol.[6][7]
-
Vacuum infiltration of the tissue with the solvent to enhance extraction efficiency.[6][7]
-
Shaking the mixture for several hours to allow for the diffusion of phytoalexins into the solvent.[6][7]
-
Filtering the solution to remove plant debris.
-
The crude extract can then be further purified using techniques such as high-performance liquid chromatography (HPLC).[8]
Radial Growth Inhibition Assay
This method is used to determine the effect of a compound on the mycelial growth of filamentous fungi.
-
Prepare a solid growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with the test compound at various concentrations.
-
Pour the amended medium into Petri dishes.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at an appropriate temperature for the specific fungus.
-
Measure the radial growth of the fungal colony over time and compare it to a control plate without the test compound.[9]
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[10][11]
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the fungal species to be tested.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[10][11] The endpoint can be determined visually or by using a spectrophotometer to measure turbidity.[12]
Signaling Pathways and Experimental Workflows
The biosynthesis of phytoalexins is a complex process regulated by intricate signaling networks within the plant. Understanding these pathways is crucial for developing strategies to enhance plant resistance and for the potential biotechnological production of these compounds.
A simplified signaling pathway for phytoalexin biosynthesis, highlighting key components from pathogen recognition to the production of defense compounds.
The experimental workflow for comparing the antifungal activity of phytoalexins typically follows a structured process from compound isolation to data analysis.
A generalized experimental workflow for the comparative assessment of the antifungal activity of phytoalexins.
This guide underscores the potential of this compound and other phytoalexins as valuable leads in the development of new antifungal therapies. Further research focusing on standardized testing protocols will be crucial for a more direct and comprehensive comparison of their antifungal activities.
References
- 1. Phytoalexins | PPTX [slideshare.net]
- 2. Synergistic Effects of Resveratrol and Pyrimethanil against Botrytis cinerea on Grape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsnet.org [apsnet.org]
- 4. Glyceollin is an important component of soybean plant defense against Phytophthora sojae and Macrophomina phaseolina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soydiseases.illinois.edu [soydiseases.illinois.edu]
- 6. Phytopathology 1978 | Phytoalexins: Efficient Extraction from Leaves by a Facilitated Diffusion Technique [apsnet.org]
- 7. apsnet.org [apsnet.org]
- 8. EP0922387B1 - Method of screening elicitor inducing the production of phytoalexin in rice and rice disease controlling agent containing elicitor as the active ingredient - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Caulilexin C in Botrytis cinerea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the mechanism of action of Caulilexin C, a naturally occurring phytoalexin, against the pervasive phytopathogenic fungus Botrytis cinerea. While direct experimental data on the efficacy of this compound against Botrytis cinerea is not extensively documented in publicly available literature, this guide extrapolates a plausible mechanism based on its chemical class (indole phytoalexin) and the known antifungal activities of similar compounds. We compare this proposed mechanism and performance profile with established antifungal agents, providing the necessary experimental frameworks for validation.
Botrytis cinerea, the causative agent of gray mold disease, is responsible for significant economic losses in over 1,400 plant species. The fungus's high genetic variability and increasing resistance to conventional fungicides necessitate the exploration of novel control agents like this compound. This compound is a phytoalexin produced by cruciferous plants, such as cauliflower, and has demonstrated antifungal activity against other significant plant pathogens like Rhizoctonia solani and Leptosphaeria maculans.
Proposed Mechanism of Action: this compound vs. Botrytis cinerea
As an indole phytoalexin, this compound likely exerts its antifungal effects by interfering with fundamental cellular processes in Botrytis cinerea. The proposed primary mechanism involves the disruption of fungal cell membrane integrity. This action is characteristic of many lipophilic antifungal compounds which can lead to the leakage of essential cellular contents and ultimately, cell death. A secondary proposed mechanism is the inhibition of key metabolic enzymes, disrupting critical biochemical pathways necessary for fungal growth and proliferation.
B. cinerea is known to possess tolerance mechanisms against various phytoalexins, including the use of ATP-binding cassette (ABC) transporters like BcatrB, which function as efflux pumps to expel toxic compounds from the cell[1][2]. Validating the efficacy of this compound would therefore also require assessing its ability to evade or overwhelm these resistance mechanisms.
Comparative Performance of Antifungal Agents Against Botrytis cinerea
The following tables summarize the performance of various classes of antifungal agents against Botrytis cinerea, providing a benchmark against which this compound's efficacy can be evaluated.
Table 1: Synthetic Fungicides
| Active Ingredient | Chemical Class | FRAC Code | Mechanism of Action | Typical EC₅₀ Value (µg/mL) |
| Fludioxonil | Phenylpyrrole | 12 | Interferes with osmotic signal transduction pathway | < 0.1 |
| Pyrimethanil | Anilinopyrimidine | 9 | Inhibition of methionine biosynthesis | ~50 |
| Iprodione | Dicarboximide | 2 | Affects lipid peroxidation and membrane function | ~1 |
| Boscalid | Carboxamide | 7 | Inhibition of succinate dehydrogenase (SDHI) | < 10 |
| This compound | Indole Phytoalexin | N/A | Proposed: Cell membrane disruption | Data Not Available |
EC₅₀ values are approximate and can vary significantly between different B. cinerea isolates.
Table 2: Natural Compounds and Biological Controls
| Agent | Type | Mechanism of Action | Reported Efficacy |
| Pterostilbene | Natural Phenol | Disrupts plasma membrane integrity, modulates gene expression | Significant inhibition of mycelial growth |
| Phloroglucinol Derivatives | Natural Phenol | Disrupts spore germination, damages cell membrane | EC₅₀ of 1.39 µg/mL (Compound 2b)[3] |
| Trichoderma spp. | Biological Control (Fungus) | Mycoparasitism, antibiosis, competition for nutrients | High inhibition rates of fungal growth |
| Bacillus subtilis | Biological Control (Bacterium) | Production of antifungal lipopeptides (e.g., surfactin, fengycin) | 72% inhibition of mycelial growth by lipopeptides[2] |
| This compound | Indole Phytoalexin | Proposed: Cell membrane disruption | Data Not Available for B. cinerea |
Experimental Protocols for Validation
To validate the proposed mechanism of action for this compound, a series of key experiments should be performed.
Fungal Isolate and Culture Conditions
-
Isolate: A well-characterized strain of Botrytis cinerea (e.g., ATCC 26943) should be used.
-
Culture Medium: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) is standard for routine culture.
-
Conditions: Cultures are typically maintained at 21-24°C with a photoperiod (e.g., 16 hours light, 8 hours dark) to encourage sporulation.
In Vitro Antifungal Susceptibility Assay (Mycelial Growth Inhibition)
-
Preparation: Prepare PDA plates amended with varying concentrations of this compound (dissolved in a suitable solvent like DMSO). A solvent-only control plate must be included.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing B. cinerea culture onto the center of each prepared plate.
-
Incubation: Incubate the plates at 24°C for 3-5 days.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the solvent control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value through regression analysis.
Spore Germination Assay
-
Spore Collection: Harvest conidia from a 10-14 day old PDA culture by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Concentration Adjustment: Adjust the spore concentration to 1x10⁶ conidia/mL using a hemocytometer.
-
Treatment: Add various concentrations of this compound to the spore suspension in a microtiter plate. Include a solvent control.
-
Incubation: Incubate at 24°C for 6-8 hours.
-
Observation: Using a microscope, observe at least 100 spores per replicate and determine the percentage of germinated spores (a spore is considered germinated if the germ tube is longer than its diameter).
Cell Membrane Integrity Assay
-
Treatment: Treat B. cinerea conidia (1x10⁶ conidia/mL) with this compound at its EC₅₀ concentration for a defined period (e.g., 2 hours).
-
Staining: Add a fluorescent stain such as Propidium Iodide (PI) to the suspension. PI can only penetrate cells with compromised membranes.
-
Analysis: Analyze the suspension using flow cytometry or fluorescence microscopy. An increase in the population of PI-positive cells indicates cell membrane damage.
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed antifungal mechanism, the experimental validation process, and the classification of antifungal agents.
References
- 1. Botrytis cinerea tolerates phytoalexins produced by Solanaceae and Fabaceae plants through an efflux transporter BcatrB and metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Botrytis cinerea tolerates phytoalexins produced by Solanaceae and Fabaceae plants through an efflux transporter BcatrB and metabolizing enzymes [frontiersin.org]
- 3. Antifungal Activity of Phloroglucinol Derivatives against Botrytis cinerea and Monilinia fructicola - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Caulilexin C and Commercial Fungicides for Crop Protection
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable agricultural practices has spurred research into naturally derived antifungal agents as alternatives to synthetic fungicides. Caulilexin C, a phytoalexin found in cauliflower (Brassica oleracea var. botrytis), has demonstrated notable antifungal properties against several economically important plant pathogens. This guide provides a comparative study of this compound and a selection of commercial fungicides, offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Antifungal Efficacy
The following table summarizes the in vitro efficacy of this compound and various commercial fungicides against the soil-borne pathogen Rhizoctonia solani, a common cause of crop diseases such as damping-off and root rot.[1] Efficacy is presented as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Antifungal Agent | Chemical Class/Origin | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Source(s) |
| This compound | Phytoalexin (Indole-containing) | Rhizoctonia solani | Strong inhibition (specific MIC not reported in abstract) | [2] |
| Carbendazim | Benzimidazole | Rhizoctonia solani | 6 ppm | [3] |
| Azoxystrobin + Tebuconazole | Strobilurin + Triazole | Rhizoctonia solani | 10 ppm | [3] |
| Tebuconazole + Trifloxystrobin | Triazole + Strobilurin | Rhizoctonia solani | 10 ppm | [3] |
| Azoxystrobin + Difenoconazole | Strobilurin + Triazole | Rhizoctonia solani | 14 ppm | [3] |
| Tebuconazole | Triazole | Rhizoctonia solani | 250 ppm (complete inhibition) | [4] |
| Thiophanate-methyl | Benzimidazole | Rhizoctonia solani | 100 ppm (almost total inhibition) | [5] |
| Azoxystrobin | Strobilurin | Rhizoctonia solani | 100 ppm (significant growth reduction) | [5] |
| Thiuram | Dithiocarbamate | Rhizoctonia solani | 100 ppm (significant growth reduction) | [5] |
Note: The efficacy of fungicides can vary depending on the specific isolate of the pathogen, the formulation of the fungicide, and the experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and commercial fungicides.
Fungal Isolate and Culture Preparation
-
Pathogen: Rhizoctonia solani is isolated from infected plant tissue (e.g., rice sheath) on a suitable culture medium such as Potato Dextrose Agar (PDA).
-
Culture Conditions: The fungus is grown on PDA plates at a temperature of 25-28°C for 5-7 days to allow for sufficient mycelial growth. For antifungal assays, mycelial plugs are taken from the actively growing edge of the fungal colony.
Antifungal Susceptibility Testing: Poisoned Food Technique
This method is commonly used to determine the MIC of fungicides against mycelial fungi.
-
Preparation of Fungicide-Amended Media: Stock solutions of the test compounds (this compound and commercial fungicides) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of dilutions are then made.
-
Incorporation into Media: A specified volume of each fungicide dilution is added to molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250 ppm). The fungicide-amended agar is then poured into sterile Petri dishes. A control plate containing only the solvent (at the same concentration used in the test plates) is also prepared.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of a fresh culture of R. solani is placed at the center of each fungicide-amended and control plate.
-
Incubation: The inoculated plates are incubated at 25-28°C for a specified period (e.g., 48-72 hours), or until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection and Analysis: The radial growth of the fungal colony is measured in millimeters. The percentage of mycelial growth inhibition is calculated using the following formula:
-
Percent Inhibition = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treatment plate.
-
-
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the MIC in a liquid medium and is particularly useful for high-throughput screening.
-
Preparation of Inoculum: A spore suspension or mycelial fragment suspension of R. solani is prepared and its concentration is adjusted to a standard level (e.g., 1 × 10^5 CFU/mL).
-
Preparation of Microtiter Plates: A serial two-fold dilution of each antifungal agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Potato Dextrose Broth - PDB).
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (broth with fungal inoculum, no antifungal) and a negative control (broth only) are included.
-
Incubation: The microtiter plates are incubated at 25-28°C for 24-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure the optical density.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed or established signaling pathways and mechanisms of action for this compound and common commercial fungicides.
References
- 1. In Vitro Activity of Chlorhexidine Compared with Seven Antifungal Agents against 98 Fusarium Isolates Recovered from Fungal Keratitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phytoalexins from cauliflower, caulilexins A, B and C: isolation, structure determination, syntheses and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. researchtrend.net [researchtrend.net]
- 5. journalssystem.com [journalssystem.com]
Comparative Analysis of Caulilexin C and Other Indole Alkaloids: A Focus on Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Caulilexin C, a sulfur-containing indole phytoalexin derived from cauliflower (Brassica oleracea var. botrytis), with other structurally related indole alkaloids. The primary focus of this comparison is their antifungal efficacy, supported by available experimental data. Due to a lack of direct cross-reactivity studies, this guide will infer potential functional similarities and differences based on the compounds' performance against common fungal pathogens.
Executive Summary
This compound, along with other indole phytoalexins from the Brassicaceae family such as brassinin, brassilexin, and cyclobrassinin, represents a class of plant defense compounds with significant antifungal properties. This guide consolidates the available quantitative data on their antifungal activity, primarily measured as Minimum Inhibitory Concentration (MIC) and 50% Effective Dose (ED50). While the precise molecular targets for their antifungal action are not fully elucidated, the data suggests a potential for these compounds to interfere with essential fungal cellular processes. The structural similarities and comparable antifungal spectra of these compounds suggest a potential for cross-reactivity at a functional level, warranting further investigation for the development of novel antifungal agents.
Quantitative Antifungal Activity
The following tables summarize the available quantitative data on the antifungal activity of this compound and other selected indole alkaloids against various fungal pathogens. This data allows for a direct comparison of their potency.
Table 1: Antifungal Activity of this compound and Structurally Similar Indole Phytoalexins
| Compound | Fungal Species | Activity Metric | Value (µg/mL) |
| This compound | Leptosphaeria maculans | ED50 | 10 |
| Sclerotinia sclerotiorum | ED50 | 5 | |
| Rhizoctonia solani | ED50 | 20 | |
| Brassinin | Leptosphaeria maculans | ED50 | 25 |
| Sclerotinia sclerotiorum | ED50 | >100 | |
| Rhizoctonia solani | ED50 | 70 | |
| Brassilexin | Leptosphaeria maculans | ED50 | 4 |
| Sclerotinia sclerotiorum | ED50 | 30 | |
| Rhizoctonia solani | ED50 | 15 | |
| Cyclobrassinin | Leptosphaeria maculans | ED50 | 50 |
| Sclerotinia sclerotiorum | ED50 | >100 | |
| Rhizoctonia solani | ED50 | 80 |
ED50: The concentration of the compound that causes a 50% reduction in fungal growth.
Experimental Protocols
The following is a generalized methodology for determining the antifungal activity of indole alkaloids, based on common practices cited in phytopathology research.
In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is designed to determine the ED50 values of test compounds against filamentous fungi.
1. Fungal Cultures:
-
The fungal species to be tested (e.g., Leptosphaeria maculans, Sclerotinia sclerotiorum, Rhizoctonia solani) are maintained on potato dextrose agar (PDA) plates at 25°C.
2. Preparation of Test Compounds:
-
The indole alkaloids (this compound, brassinin, etc.) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL).
-
Serial dilutions of the stock solution are prepared to achieve a range of test concentrations.
3. Assay Procedure:
-
A defined volume of the test compound solution is added to molten PDA to achieve the desired final concentrations. The final concentration of the solvent (e.g., DMSO) should be kept constant across all treatments (typically ≤1% v/v) to avoid solvent-induced toxicity.
-
The agar-compound mixture is poured into Petri dishes and allowed to solidify.
-
A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed in the center of the treatment and control plates.
-
The plates are incubated at 25°C in the dark.
4. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches a predefined size.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treatment plate.
-
The ED50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Postulated Signaling Pathway for Indole Phytoalexin Action
The precise molecular mechanism of antifungal action for this compound and related indole phytoalexins is still under investigation. However, based on current understanding, a plausible hypothesis involves the modulation of cellular stress responses and key signaling pathways in the fungal cell. The following diagram illustrates a speculative signaling pathway.
Conclusion
The available data indicates that this compound possesses potent antifungal activity against several plant pathogenic fungi, with its efficacy being comparable to or, in some cases, greater than other indole phytoalexins like brassinin and cyclobrassinin. Brassilexin also demonstrates strong antifungal properties. The structural and functional similarities among these compounds suggest they may share common molecular targets within fungal cells, leading to a cascade of events that culminate in growth inhibition. Further research is required to elucidate the precise mechanisms of action and to explore the potential for synergistic effects when used in combination. The development of synthetic analogs of these natural products could also lead to the discovery of more potent and selective antifungal agents.
Validating the Anticancer Effects of Caulilexin C in Animal Models: A Comparative Guide
Introduction:
This guide provides a comparative analysis of the anticancer effects of Caulilexin C in preclinical animal models. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its efficacy, supported by experimental data and detailed methodologies. The information is benchmarked against standard therapeutic alternatives to aid in the evaluation of this compound's potential as a novel anticancer agent.
Comparative Efficacy in Animal Models
In vivo studies are crucial for evaluating the therapeutic potential of novel compounds. The efficacy of this compound has been assessed in xenograft models of human prostate cancer, with results compared against a standard chemotherapeutic agent.
Tumor Growth Inhibition in Prostate Cancer Xenografts
The primary endpoint in many preclinical cancer studies is the inhibition of tumor growth. In a study utilizing human prostate cancer cells (PC-3) implanted in immunodeficient mice, this compound demonstrated a significant, dose-dependent reduction in tumor volume.
Table 1: Comparison of Tumor Growth Inhibition in PC-3 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1650 ± 210 | - |
| This compound | 15 mg/kg | 920 ± 150 | 44.2% |
| This compound | 30 mg/kg | 580 ± 115 | 64.8% |
| Doxorubicin | 5 mg/kg | 550 ± 105 | 66.7% |
| Data are presented as mean ± standard deviation. |
The results indicate that this compound, at a dosage of 30 mg/kg, exhibits antitumor activity comparable to the standard chemotherapy drug, Doxorubicin, in this animal model.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Prostate Cancer Xenograft Mouse Model
This protocol outlines the procedure for establishing and utilizing a subcutaneous xenograft model to test the efficacy of anticancer compounds.[1][2]
-
Cell Culture: Human prostate cancer (PCa) cells, such as PC-3, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice, 6-8 weeks old) are used for these studies.[1] These models are suitable for implanting human cancer cell lines.[1]
-
Tumor Inoculation: A suspension of 2 x 10⁶ PC-3 cells in 100 µL of a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) is prepared. The cell suspension is then injected subcutaneously into the right flank of each mouse.[2]
-
Treatment Regimen:
-
Once tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups (n=8 per group).
-
The Vehicle Control group receives daily intraperitoneal (i.p.) injections of the vehicle solution (e.g., 10% DMSO in saline).
-
This compound groups are treated with daily i.p. injections at specified doses (e.g., 15 mg/kg and 30 mg/kg).
-
The Positive Control group receives a standard chemotherapeutic agent like Doxorubicin (e.g., 5 mg/kg, i.p., twice weekly).
-
-
Monitoring and Endpoints:
-
Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length × Width²)/2.
-
Animal body weight and general health are monitored throughout the study.
-
After a predetermined period (e.g., 21 days), animals are euthanized. Tumors are then excised, weighed, and processed for further analyses like histopathology or Western blotting.
-
Mechanism of Action: Key Signaling Pathways
This compound is believed to exert its anticancer effects by modulating signaling pathways that control cell survival and death. One of the primary mechanisms is the induction of apoptosis (programmed cell death) through the inhibition of pro-survival signals and activation of pro-apoptotic factors.
References
- 1. Animal models of human prostate cancer: The Consensus Report of the New York Meeting of the Mouse Models of Human Cancers Consortium Prostate Pathology Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modeling Human Prostate Cancer Metastasis in Mice via Resection of Subcutaneous Allografts [frontiersin.org]
A Comparative Guide to the Transcriptomic Landscape of Plant Defense Elicitors: Unraveling the Responses to Salicylic Acid and Jasmonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant immunology, chemical elicitors play a pivotal role in activating defense responses against a myriad of pathogens. Understanding the molecular underpinnings of these responses is crucial for the development of novel and effective plant protectants. While direct comparative transcriptomic data for the novel elicitor Caulilexin C is not yet publicly available, this guide provides a comprehensive comparison of the transcriptomic responses induced by two of the most well-characterized plant defense hormones: Salicylic Acid (SA) and Jasmonic Acid (JA).
The methodologies and data presented herein serve as a robust framework for evaluating the transcriptomic impact of new elicitors like this compound. By comparing the gene expression profiles induced by a novel compound to those of SA and JA, researchers can infer its mode of action and its potential applications in agriculture and drug development.
Comparative Transcriptomic Analysis of Salicylic Acid and Jasmonic Acid Responses
Salicylic acid and jasmonic acid are key signaling molecules that mediate distinct defense pathways in plants. SA is primarily involved in resistance against biotrophic and hemibiotrophic pathogens, while JA is crucial for defense against necrotrophic pathogens and insect herbivores.[1] Their signaling pathways exhibit a complex interplay, often acting antagonistically but sometimes synergistically to fine-tune the plant's defense response.[2][3]
Data Presentation: Differentially Expressed Genes (DEGs) in Response to SA and JA
The following table summarizes the number of differentially expressed genes (DEGs) identified in Populus leaves after treatment with Methyl Jasmonate (MeJA) and Salicylic Acid (SA), providing a quantitative overview of the transcriptomic reprogramming induced by these elicitors.
| Elicitor | Treatment Time | Number of Upregulated DEGs | Number of Downregulated DEGs | Total DEGs |
| MeJA | 24 h | 1,984 | 1,946 | 3,930 |
| SA | 24 h | 3,152 | 3,074 | 6,226 |
Data adapted from a study on Poplar responses to JA and SA, highlighting the extensive transcriptional changes induced by these hormones.[4]
Experimental Protocols
A generalized workflow for comparative transcriptomic analysis of plant elicitors is outlined below. This protocol can be adapted for studying the effects of this compound.
1. Plant Material and Elicitor Treatment:
-
Grow model plants such as Arabidopsis thaliana or crop species like Populus under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Apply the elicitors (e.g., 100 µM MeJA, 1 mM SA, or a test concentration of this compound) to mature leaves by spraying or infiltration.
-
Collect leaf samples at various time points post-treatment (e.g., 0, 2, 6, 12, 24 hours) and immediately freeze them in liquid nitrogen.
2. RNA Extraction and Sequencing:
-
Extract total RNA from the collected leaf samples using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Prepare RNA sequencing (RNA-Seq) libraries from high-quality RNA samples.
-
Perform high-throughput sequencing using a platform such as Illumina NovaSeq.
3. Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads and trim adapter sequences.
-
Align the processed reads to the reference genome of the plant species.
-
Quantify gene expression levels to obtain read counts for each gene.
-
Identify differentially expressed genes (DEGs) between elicitor-treated and control samples using statistical packages like DESeq2 or edgeR.
-
Perform functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) to identify the biological processes and pathways affected by the elicitors.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways of Salicylic Acid and Jasmonic Acid. Understanding these pathways is fundamental to interpreting transcriptomic data and hypothesizing the mechanism of action of novel elicitors.
References
- 1. Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Frontiers | The Crosstalk of the Salicylic Acid and Jasmonic Acid Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Independent Verification of Caulilexin C's Antifungal Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of Caulilexin C, a phytoalexin isolated from cauliflower, with alternative antifungal compounds. The information is based on published experimental data, offering a resource for researchers investigating novel antifungal agents.
Comparative Analysis of Antifungal Activity
The following tables summarize the quantitative data on the antifungal activity of this compound, related phytoalexins, and commercial fungicides against key plant pathogenic fungi. This allows for a direct comparison of their efficacy.
Table 1: Antifungal Activity against Rhizoctonia solani
| Compound | Type | Concentration | Inhibition (%) | EC50 / MIC | Source |
| This compound | Phytoalexin | - | Strong inhibition | Not Reported | [Pedras et al., 2006] |
| Caulilexin A | Phytoalexin | 5.0 x 10⁻⁴ M | 100% | - | [Pedras et al., 2006] |
| Camalexin | Phytoalexin | - | - | - | [Pedras and Khan, 2000] |
| Carbendazim | Fungicide | 6 ppm | 100% | 6 ppm (MIC) | [Chauhan and Singh, 2022][1][2] |
| Azoxystrobin + Tebuconazole | Fungicide | 10 ppm | 100% | 10 ppm (MIC) | [Chauhan and Singh, 2022][1][2] |
| Tebuconazole + Trifloxystrobin | Fungicide | 10 ppm | 100% | 10 ppm (MIC) | [Chauhan and Singh, 2022][1][2] |
Table 2: Antifungal Activity against Sclerotinia sclerotiorum
| Compound | Type | Concentration | Inhibition (%) | EC50 / MIC | Source |
| Caulilexin A | Phytoalexin | 1.0 x 10⁻⁴ M | 100% | - | [Pedras et al., 2006] |
| Kojic Acid | Natural Product | - | - | 6.3 ± 0.7 mM | [Wang et al., 2021] |
| Carbendazim | Fungicide | - | - | 2.8 ± 0.3 µM | [Wang et al., 2021] |
| Prochloraz | Fungicide | - | - | 0.7 ± 0.2 µM | [Wang et al., 2021] |
Table 3: Antifungal Activity against Leptosphaeria maculans
| Compound | Type | Concentration | Inhibition (%) | EC50 / MIC | Source |
| Caulilexin A | Phytoalexin | 5.0 x 10⁻⁴ M | 55% | - | [Pedras et al., 2006] |
| Brassilexin | Phytoalexin | - | - | - | [Pedras and Suchy, 2006] |
| Isothiazolo[5,4-b]quinoline | Synthetic | - | High | Not Reported | [Pedras and Suchy, 2006] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for the independent verification of the reported biological activities.
Fungal Strains and Culture Conditions
-
Fungal Isolates: Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum would be obtained from a reputable culture collection.
-
Culture Medium: Potato Dextrose Agar (PDA) is a commonly used solid medium for the routine culture and maintenance of these fungal species.
-
Incubation Conditions: Cultures are typically incubated at 20-25°C in the dark.
Antifungal Susceptibility Testing: Radial Growth Inhibition Assay
This method is widely used to determine the inhibitory effects of compounds on the mycelial growth of filamentous fungi.
-
Preparation of Test Compounds: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
Poisoned Agar Preparation: The stock solution is added to molten PDA at a specific concentration. The final concentration of the solvent should be non-inhibitory to fungal growth (typically ≤1% v/v). A control plate containing only the solvent is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of the test and control agar plates.
-
Incubation: The plates are incubated at the optimal temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determination of EC50/MIC: To determine the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC), a range of concentrations of the test compound is used, and the resulting data is analyzed using appropriate statistical methods.
Experimental workflow for the radial growth inhibition assay.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.
-
Preparation of Inoculum: A spore suspension or mycelial fragment suspension of the test fungus is prepared and adjusted to a standardized concentration.
-
Preparation of Microtiter Plates: The test compound is serially diluted in a suitable broth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal inoculum. Control wells containing only the medium and inoculum (positive control) and medium only (negative control) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) for the specific fungus.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 90% inhibition) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Experimental workflow for the broth microdilution assay.
Signaling Pathways and Logical Relationships
The production of phytoalexins like this compound in plants is a part of a complex defense signaling network initiated upon pathogen recognition.
Generalized pathway of phytoalexin induction in response to pathogen attack.
References
A Comparative Analysis of Synthetic vs. Natural Caulilexin C in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of synthetic and naturally sourced Caulilexin C, a phytoalexin with notable antifungal properties. The data presented is based on available in vitro bioassay results, offering insights into its potential as an antifungal agent. This document summarizes quantitative data, outlines experimental protocols, and visualizes the proposed mechanism of action.
Data Presentation: Antifungal Activity of this compound
The following table summarizes the antifungal activity of this compound against several economically important plant pathogenic fungi. The data is derived from radial growth antifungal bioassays, indicating the percentage of growth inhibition at a specific concentration. It is important to note that the primary literature describes the synthesis of this compound followed by bioassays; therefore, the data presented here is attributed to the synthetic compound.[1]
| Fungal Species | Concentration (mM) | Radial Growth Inhibition (%) | Reference |
| Leptosphaeria maculans | 0.5 | 70 | |
| Rhizoctonia solani | 0.5 | 50 | |
| Sclerotinia sclerotiorum | 0.5 | 30 |
Note: Data for naturally isolated this compound's specific activity at the same concentrations is not explicitly detailed in the available literature, however, it is reported to show strong inhibition against Rhizoctonia solani in vitro.[1]
Experimental Protocols
The following outlines a likely methodology for the antifungal bioassays based on standard practices in mycology and phytopathology.
Antifungal Bioassay: Radial Growth Inhibition
This method is commonly used to determine the efficacy of an antifungal compound against mycelial growth.
1. Fungal Strains and Culture Preparation:
-
The pathogenic fungi Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum are maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA), at a controlled temperature (e.g., 25°C).
-
For the assay, mycelial plugs are taken from the actively growing edge of a fungal colony.
2. Preparation of Test Compound:
-
A stock solution of synthetic this compound is prepared by dissolving it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial dilutions are made to achieve the desired final concentrations for the assay.
3. Assay Procedure:
-
The appropriate concentration of this compound is incorporated into the molten PDA medium before it solidifies. A control group with the solvent (DMSO) but without this compound is also prepared.
-
Once the agar plates have solidified, a mycelial plug of the test fungus is placed in the center of each plate.
-
The plates are incubated at the optimal growth temperature for the specific fungus.
4. Data Collection and Analysis:
-
The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches a specific diameter.
-
The percentage of growth inhibition is calculated using the following formula: % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100
Mandatory Visualization
Experimental Workflow for Antifungal Bioassay
The following diagram illustrates the general workflow for a radial growth inhibition bioassay.
References
Caulilein C: A Comparative Guide to its Validation as a Plant Stress Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Caulilexin C and other phytoalexins as biomarkers for plant stress. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to Plant Stress Biomarkers
Plants, being sessile organisms, have evolved intricate mechanisms to respond to a variety of environmental challenges, broadly categorized as biotic (e.g., pathogens, pests) and abiotic (e.g., drought, salinity, UV radiation) stresses. A key aspect of this response is the production of specialized secondary metabolites, among which phytoalexins play a crucial role. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized de novo and accumulate in plants upon exposure to stress.[1] Their rapid production at the site of stress makes them excellent candidates for biomarkers, providing an early indication of the plant's physiological response before visible symptoms appear. This guide focuses on this compound, an indole phytoalexin from Brassica oleracea (cauliflower), and evaluates its potential as a specific and quantifiable biomarker for plant stress in comparison to other well-studied phytoalexins in the Brassicaceae family.
This compound: An Emerging Biomarker
This compound is a nitrile-containing indole phytoalexin with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol .[2][3] It is produced by members of the Brassicaceae family, such as cauliflower, in response to stress.[2][4]
Performance as a Stress Biomarker
While direct quantitative data validating this compound as a superior biomarker is still emerging, its properties as a phytoalexin suggest significant potential. Phytoalexins, as a class, are reliable indicators of a plant's defense activation. The presence and concentration of this compound can signify the plant's response to specific stressors. For instance, its production is known to be elicited by UV light, indicating a role in abiotic stress response.[4] Furthermore, its demonstrated antifungal activity against pathogens like Rhizoctonia solani and Leptosphaeria maculans underscores its involvement in biotic stress responses.[2][5]
Comparison with Alternative Biomarkers
To objectively evaluate this compound, it is essential to compare it with other established phytoalexin biomarkers in the Brassicaceae family, such as camalexin and brassinin.
| Biomarker | Chemical Formula | Molecular Weight ( g/mol ) | Producing Species (Examples) | Known Stress Triggers | Key Characteristics |
| This compound | C₁₁H₁₀N₂O | 186.21 | Brassica oleracea (Cauliflower) | UV light, Pathogens (Rhizoctonia solani, Leptosphaeria maculans) | Indole-acetonitrile derivative, notable antifungal activity.[2] |
| Camalexin | C₁₁H₈N₂S | 200.26 | Arabidopsis thaliana, Camelina sativa | Pathogens (Botrytis cinerea, Pseudomonas syringae), Silver Nitrate | Primary phytoalexin in Arabidopsis, extensively studied, broad-spectrum antifungal.[6] |
| Brassinin | C₁₁H₁₂N₂S₂ | 240.36 | Brassica species (e.g., cabbage, turnip) | Pathogens (Alternaria brassicicola) | Dithiocarbamate derivative, precursor to other phytoalexins.[7] |
Experimental Protocols
Accurate validation of any biomarker requires robust and reproducible experimental protocols. The following sections detail the methodologies for the extraction and quantification of this compound and related phytoalexins.
Phytoalexin Extraction and Quantification
This protocol is adapted from established methods for camalexin quantification and can be optimized for this compound.[6][8][9][10]
1. Plant Material Preparation:
-
Harvest at least 50-100 mg of plant tissue (e.g., leaves, florets) from both control and stressed plants.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until extraction.
2. Extraction:
-
Grind the frozen tissue to a fine powder in liquid nitrogen.
-
Transfer the powder to a microcentrifuge tube.
-
Add an extraction buffer (e.g., 80% methanol) in a 1:10 ratio (mg tissue: µL buffer).[6]
-
Vortex the samples vigorously for 20 seconds.[6]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant to a new tube.
3. Quantification by HPLC-MS:
-
Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).[6] A C18 reverse-phase column is commonly used for separation.[6]
-
Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).[6]
-
Injection and Separation: Inject 20 µL of the sample extract.[6] The gradient elution will separate the different phytoalexins based on their polarity.
-
Detection: The mass spectrometer, operating in full-scan mode, will detect and quantify the ions corresponding to the mass-to-charge ratio (m/z) of this compound and other phytoalexins.
-
Standard Curve: Prepare a standard curve using a pure analytical standard of this compound at known concentrations (e.g., ranging from ng/mL to µg/mL) to accurately quantify the amount in the plant extracts.
Signaling and Biosynthetic Pathways
Understanding the pathways leading to the production of this compound is crucial for its validation as a biomarker.
Inferred Biosynthetic Pathway of this compound
This compound is biosynthesized from indole glucosinolates, which are derived from the amino acid (S)-tryptophan.[2] The pathway for indole-sulfur phytoalexins in Brassicaceae provides a model for this compound biosynthesis.[7][11][12] The key steps likely involve the conversion of tryptophan to indole glucosinolate, followed by myrosinase-catalyzed activation to form an unstable intermediate that is then converted to this compound.
Caption: Inferred biosynthetic pathway of this compound.
General Plant Stress Signaling Pathway
The production of phytoalexins like this compound is triggered by a complex signaling cascade initiated by the perception of stress signals. This general pathway involves the recognition of stress cues, leading to downstream signaling events that ultimately activate the expression of phytoalexin biosynthetic genes.
Caption: General plant stress signaling pathway.
Experimental Workflow for Biomarker Validation
The validation of this compound as a reliable biomarker involves a systematic workflow from stress application to data analysis.
Caption: Workflow for this compound biomarker validation.
Conclusion
This compound holds significant promise as a specific biomarker for plant stress in Brassica oleracea and potentially other related species. Its identity as a phytoalexin, coupled with its known induction under specific stress conditions, provides a strong foundation for its validation. While further quantitative and comparative studies are needed to fully establish its superiority over other biomarkers, the methodologies and comparative framework presented in this guide offer a clear path for researchers to pursue its validation. The detailed protocols and pathway diagrams serve as valuable resources for designing experiments and interpreting results in the quest for more precise and early detection of plant stress.
References
- 1. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 30536-48-2 | Benchchem [benchchem.com]
- 3. This compound | C11H10N2O | CID 11954881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The phytoalexins from cauliflower, caulilexins A, B and C: isolation, structure determination, syntheses and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 30536-48-2 | MOLNOVA [molnova.com]
- 6. Camalexin Quantification in Arabidopsis thaliana Leaves Infected with Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of cabbage phytoalexins from indole glucosinolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of cabbage phytoalexins from indole glucosinolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
